4-[(2-Furylmethyl)thio]aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVAAZQIUQJVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587939 | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-49-7 | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-[(2-Furylmethyl)thio]aniline
An in-depth technical guide on the core.
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 4-[(2-Furylmethyl)thio]aniline (CAS No. 869943-49-7). This molecule is a valuable heterocyclic building block, integrating the pharmacologically significant aniline thioether and furan motifs. Such structures are of considerable interest to researchers in drug discovery and materials science, where the furan ring can serve as a versatile bioisostere for phenyl groups, and the aniline moiety provides a reactive handle for further chemical elaboration.[1][2] This document offers a robust, step-by-step synthetic procedure via nucleophilic substitution, explains the scientific rationale behind key experimental choices, and outlines a complete analytical workflow for structural elucidation and purity verification. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this and structurally related compounds.
Introduction: Strategic Importance of the Furan-Aniline Scaffold
The convergence of furan and aniline functionalities within a single molecular framework presents a compelling starting point for the development of novel chemical entities. Anilines and their derivatives are foundational components in a vast number of approved pharmaceuticals, prized for their ability to engage in critical hydrogen bonding and aromatic interactions with biological targets.[3][4] Concurrently, the furan ring is a prominent heterocycle in medicinal chemistry, recognized for its distinct electronic properties and metabolic profile compared to a simple benzene ring, which can be leveraged to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[1]
The target molecule, this compound, combines these two privileged scaffolds through a flexible thioether linkage. The primary amine group serves as a versatile point for derivatization, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides the foundational knowledge to synthesize, purify, and rigorously characterize this compound, ensuring its quality for downstream applications.
Synthetic Strategy and Mechanistic Rationale
The formation of an aryl thioether bond is the central transformation in this synthesis. While numerous methods exist for C-S bond formation, including transition-metal-catalyzed cross-couplings, a classical and highly efficient approach is the S-alkylation of a thiophenol.[5] This method is selected for its operational simplicity, high atom economy, and the use of readily available, cost-effective reagents.
The chosen strategy involves the reaction of 4-aminothiophenol with 2-(chloromethyl)furan in the presence of a suitable base.
Reaction Rationale: The reaction proceeds via an SN2 mechanism. The thiol proton of 4-aminothiophenol is weakly acidic. A base is required to deprotonate the thiol, generating the more potent nucleophile, the thiophenolate anion. This anion then attacks the electrophilic carbon of the C-Cl bond in 2-(chloromethyl)furan, displacing the chloride leaving group to form the desired thioether bond. The choice of a moderately strong base like sodium hydroxide is critical; it is strong enough to deprotonate the thiol but not the aniline amine, ensuring regioselective alkylation at the sulfur atom.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
3.1 Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity |
| 4-Aminothiophenol | 1193-02-8 | C₆H₇NS | ≥97% |
| 2-(Chloromethyl)furan | 623-06-3 | C₅H₅ClO | ≥98% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥98% |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | ≥99.5% |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | HPLC Grade |
| Hexane | 110-54-3 | C₆H₁₄ | HPLC Grade |
| Deionized Water | 7732-18-5 | H₂O | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | - |
| Silica Gel | 7631-86-9 | SiO₂ | 60 Å, 230-400 mesh |
3.2 Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
3.3 Synthetic Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminothiophenol (1.25 g, 10 mmol) in 25 mL of absolute ethanol. Stir until a clear solution is formed.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (0.40 g, 10 mmol) in 10 mL of deionized water. Cool the solution to room temperature. Add the NaOH solution dropwise to the ethanolic solution of 4-aminothiophenol. A slight color change may be observed as the thiophenolate forms.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 2-(chloromethyl)furan (1.17 g, 10 mmol) in 5 mL of ethanol and add it to a dropping funnel. Add the 2-(chloromethyl)furan solution dropwise to the stirred reaction mixture over 20 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The starting 4-aminothiophenol should be consumed, and a new, less polar spot corresponding to the product should appear (visualize under UV light).
-
Work-up: Once the reaction is complete, reduce the volume of ethanol by approximately half using a rotary evaporator. Add 50 mL of deionized water to the residue. The product may precipitate or form an oil.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual base and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow or brown oil/solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 25%). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound.
3.4 Safety Precautions
-
Work in a well-ventilated fume hood.
-
4-Aminothiophenol has a strong, unpleasant odor.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is corrosive; handle with care.
Characterization and Structural Elucidation
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.
4.1 Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NOS | [6] |
| Molecular Weight | 205.28 g/mol | [6][7] |
| Appearance | Expected: Yellow to brown oil or low-melting solid | - |
4.2 Spectroscopic Data (Predicted)
The following data are predicted based on the known spectroscopic properties of aniline, furan, and thioether moieties.[8][9][10]
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 (Aniline) | Protons ortho to the electron-donating thioether group. |
| ~7.20 | dd, J ≈ 1.8, 0.8 Hz | 1H | H-5 (Furan) | Furan proton adjacent to the oxygen atom. |
| ~6.65 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 (Aniline) | Protons ortho to the strongly electron-donating amino group. |
| ~6.25 | dd, J ≈ 3.2, 1.8 Hz | 1H | H-4 (Furan) | Central furan proton. |
| ~6.10 | d, J ≈ 3.2 Hz | 1H | H-3 (Furan) | Furan proton adjacent to the methylene bridge. |
| ~4.05 | s | 2H | -S-CH₂ - | Methylene protons adjacent to sulfur and the furan ring. |
| ~3.75 | br s | 2H | -NH₂ | Primary amine protons; chemical shift can vary with concentration. |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~153.0 | C-5' (Furan) | Carbon of the furan ring attached to the methylene group. |
| ~145.5 | C-4 (Aniline) | Carbon bearing the amino group; strongly shielded. |
| ~142.0 | C-2' (Furan) | Furan carbon adjacent to oxygen. |
| ~134.0 | C-2, C-6 (Aniline) | Carbons ortho to the thioether group. |
| ~118.0 | C-1 (Aniline) | Carbon bearing the thioether group. |
| ~115.5 | C-3, C-5 (Aniline) | Carbons ortho to the amino group. |
| ~110.5 | C-4' (Furan) | Furan carbon. |
| ~107.0 | C-3' (Furan) | Furan carbon. |
| ~30.0 | -S-CH₂ - | Methylene carbon; shielded by sulfur. |
FT-IR (KBr Pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3350 | Medium, Sharp (Doublet) | N-H Stretch | Characteristic of a primary amine (-NH₂).[9] |
| 3120-3000 | Medium-Weak | Aromatic C-H Stretch | C-H vibrations of the aniline and furan rings. |
| 2950-2850 | Weak | Aliphatic C-H Stretch | C-H vibrations of the -CH₂- group. |
| ~1620 | Strong | N-H Bend (Scissoring) | Deformation vibration of the primary amine.[9] |
| ~1590, ~1500 | Strong-Medium | Aromatic C=C Stretch | Ring stretching vibrations of the aniline ring. |
| ~1270 | Strong | Aromatic C-N Stretch | Characteristic of aromatic amines.[11] |
| ~1015 | Strong | Furan Ring Vibration | Typical C-O-C stretching of the furan ring. |
| ~700 | Medium | C-S Stretch | Carbon-sulfur bond vibration. |
4.3 Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis.
-
Expected Molecular Ion (EI-MS): [M]⁺ at m/z = 205.
-
Rationale: This corresponds to the molecular weight of C₁₁H₁₁NOS.[6]
-
Predicted Fragmentation Pattern: The most likely initial fragmentation is the benzylic cleavage of the S-CH₂ bond, which is typically a favored pathway for thioethers.
Caption: Predicted major fragmentation pathway in EI-Mass Spectrometry.
4.4 Analytical Workflow for Quality Control
A standardized workflow ensures the identity, purity, and integrity of the synthesized compound before its use in further applications.
Caption: Standardized workflow for synthesis and quality control.
Applications in Research and Development
This compound is not an end-product but a versatile intermediate. Its value lies in the strategic placement of its functional groups:
-
Primary Amine: This group is a key synthetic handle. It can undergo a wide range of reactions, including acylation to form amides, reductive amination to form secondary amines, or diazotization to introduce other functional groups. This allows for the rapid generation of diverse compound libraries for screening.
-
Thioether Linkage: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone. These transformations dramatically alter the electronic and steric properties of the molecule, providing another avenue for modifying biological activity.
-
Furan Ring: The furan can participate in electrophilic substitution reactions or Diels-Alder cycloadditions, enabling further structural diversification.
Given the prevalence of aniline and furan cores in oncology and infectious disease research, this compound is an excellent starting point for developing novel kinase inhibitors, receptor antagonists, or antimicrobial agents.[1][12]
Conclusion
This guide has detailed a reliable and straightforward synthesis of this compound from common starting materials. The causality behind the chosen synthetic strategy and experimental steps has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization framework has been established, outlining the expected spectroscopic signatures from NMR, FT-IR, and mass spectrometry. By following this integrated approach of synthesis and rigorous analysis, researchers can confidently prepare high-purity this compound, a valuable and versatile scaffold for advancing programs in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cresset-group.com [cresset-group.com]
- 4. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. wikieducator.org [wikieducator.org]
- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
Spectroscopic Analysis of 4-[(2-Furylmethyl)thio]aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-[(2-Furylmethyl)thio]aniline. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 869943-49-7[1]
-
Molecular Formula: C₁₁H₁₁NOS[1]
-
Molecular Weight: 205.28 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 (Aniline) |
| ~6.65 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 (Aniline) |
| ~7.30 | dd, J ≈ 1.8, 0.8 Hz | 1H | H-5' (Furan) |
| ~6.28 | dd, J ≈ 3.2, 1.8 Hz | 1H | H-4' (Furan) |
| ~6.15 | d, J ≈ 3.2 Hz | 1H | H-3' (Furan) |
| ~4.00 | s | 2H | -S-CH₂- |
| ~3.70 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~146.0 | C-4 (Aniline) |
| ~135.0 | C-2, C-6 (Aniline) |
| ~116.0 | C-3, C-5 (Aniline) |
| ~118.0 | C-1 (Aniline) |
| ~152.0 | C-2' (Furan) |
| ~142.0 | C-5' (Furan) |
| ~110.5 | C-4' (Furan) |
| ~108.0 | C-3' (Furan) |
| ~30.0 | -S-CH₂- |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 3120 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch |
| ~1620 | Strong | N-H bend (scissoring) |
| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aromatic C-N stretch |
| 1150 - 1000 | Medium | Furan ring C-O stretch |
| ~740 | Strong | C-S stretch |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Intensity | Assignment |
| 205 | High | [M]⁺ (Molecular Ion) |
| 124 | Medium | [M - C₅H₅O]⁺ |
| 81 | Very High | [C₅H₅O]⁺ (Furfuryl cation) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the S-alkylation of 4-aminothiophenol with furfuryl chloride.
Materials:
-
4-Aminothiophenol
-
Furfuryl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminothiophenol (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1 equivalent) to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.
-
Slowly add furfuryl chloride (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add distilled water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Caption: Proposed synthesis of this compound.
Spectroscopic Analysis Workflow
References
Unveiling the Structural Characteristics of 4-[(2-Furylmethyl)thio]aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the structural characteristics of the compound 4-[(2-Furylmethyl)thio]aniline. While a definitive crystal structure determined by X-ray crystallography is not publicly available in the reviewed scientific literature and databases, this document provides essential physicochemical data. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis of aryl sulfides, the chemical class to which the target molecule belongs, and for the crystallization of small organic molecules, a critical step for future structural elucidation. These methodologies are supplemented with workflow diagrams to provide a clear visual representation of the experimental processes.
Physicochemical Properties of this compound
Despite the absence of a solved crystal structure, fundamental physicochemical data for this compound has been reported. This information is crucial for its handling, characterization, and use in further research.
| Property | Value |
| CAS Number | 869943-49-7[1] |
| Molecular Formula | C₁₁H₁₁NOS[1] |
| Molecular Weight | 205.28 g/mol [1] |
Synthesis of this compound: A Generalized Protocol
The synthesis of this compound can be achieved through a nucleophilic substitution reaction, a common method for the formation of aryl sulfides. The following is a generalized experimental protocol based on standard synthetic methodologies for this class of compounds.
Experimental Protocol: Synthesis of Aryl Sulfides
This protocol describes a transition-metal-catalyzed cross-coupling reaction, a widely used and effective method for forming C-S bonds.[2][3][4]
Materials:
-
4-Aminothiophenol
-
2-(Chloromethyl)furan or 2-(Bromomethyl)furan
-
Palladium or Copper catalyst (e.g., Pd(OAc)₂, CuI)
-
A suitable phosphine ligand (e.g., Xantphos, dppf) if using a palladium catalyst
-
A base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminothiophenol, the palladium or copper catalyst, and the phosphine ligand (if applicable).
-
Addition of Reagents: Add the anhydrous solvent, followed by the base. Stir the mixture for a few minutes to ensure homogeneity.
-
Addition of Electrophile: Add 2-(halomethyl)furan to the reaction mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS, usually 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Crystallization of this compound: A Generalized Protocol
To determine the crystal structure of a compound, it is first necessary to grow high-quality single crystals. The following is a generalized protocol for the crystallization of a small organic molecule like this compound.
Experimental Protocol: Small Molecule Crystallization
The choice of solvent and technique is critical and often requires screening of several conditions.[5][6][7][8]
Materials:
-
Purified this compound
-
A selection of analytical grade solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone)
-
Small vials or test tubes
-
Heating block or water bath
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent for recrystallization will dissolve the compound when hot but not when cold.
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter into a clean container.
-
Crystal Growth: Allow the hot solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be as slow as possible (e.g., by placing the container in a Dewar of hot water). If no crystals form, the following techniques can be tried:
-
Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: If crystals do not form at room temperature, place the vial in a refrigerator or freezer.
-
-
Isolation of Crystals: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of the cold solvent.
-
Drying: Gently dry the crystals, for example, by dabbing them with filter paper or under a gentle stream of inert gas. Avoid aggressive drying methods that could damage the crystal lattice.
Crystallization Workflow Diagramdot
References
- 1. scbt.com [scbt.com]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction [organic-chemistry.org]
- 4. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 5. How To [chem.rochester.edu]
- 6. iucr.org [iucr.org]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Guide: Physicochemical Properties of 4-[(2-Furylmethyl)thio]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 4-[(2-Furylmethyl)thio]aniline. Despite a comprehensive search of scientific literature and chemical databases, a complete experimental profile for this compound is not publicly available. This document presents the confirmed molecular formula and weight and discusses the general characteristics of related furan and thioaniline compounds to offer a predictive context for its potential properties and biological activities.
Core Physicochemical Data
A thorough search for experimental data on this compound revealed limited information. The following data has been confirmed from chemical suppliers.[1]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 869943-49-7 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₁H₁₁NOS | Santa Cruz Biotechnology[1] |
| Molecular Weight | 205.28 g/mol | Santa Cruz Biotechnology[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols
Specific experimental protocols for the synthesis and characterization of this compound are not detailed in the currently available scientific literature. However, a general approach to its synthesis can be inferred from procedures for analogous compounds.
A plausible synthetic route could involve the reaction of 4-aminothiophenol with 2-(chloromethyl)furan or 2-furfuryl bromide. This nucleophilic substitution reaction would lead to the formation of the desired thioether linkage. The reaction would likely be carried out in the presence of a base to deprotonate the thiol group of 4-aminothiophenol, enhancing its nucleophilicity.
Workflow for a Postulated Synthesis:
Caption: Postulated synthetic workflow for this compound.
Characterization of the synthesized product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been identified, the structural motifs present in the molecule, namely the furan ring and the thioaniline core, are found in various biologically active compounds.
-
Furan Derivatives: Compounds containing a furan moiety are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Thioaniline Derivatives: The thioaniline scaffold is also a component of numerous compounds with diverse biological effects. The sulfur atom can play a crucial role in receptor binding and metabolic processes.
Given these general activities, it is plausible that this compound could be investigated for similar biological effects. Any potential mechanism of action would need to be elucidated through dedicated biological assays. Without experimental data, any discussion of its impact on specific signaling pathways would be purely speculative.
Logical Relationship for Investigating Biological Activity:
Caption: Logical workflow for the biological evaluation of this compound.
Conclusion
This technical guide consolidates the limited available information on the physicochemical properties of this compound. The lack of comprehensive experimental data highlights a significant knowledge gap for this particular compound. Further research is required to determine its physical and chemical properties, establish robust synthetic and analytical methods, and explore its potential biological activities and mechanisms of action. The information provided herein serves as a foundational reference for researchers and professionals interested in this molecule and its potential applications.
References
In-depth Technical Guide: Thermal Stability and Decomposition of 4-[(2-Furylmethyl)thio]aniline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, specific experimental data on the thermal stability and decomposition of 4-[(2-Furylmethyl)thio]aniline is not available in the public domain. This guide will, therefore, provide a foundational understanding of the methodologies used to assess the thermal stability of related aniline and thioether compounds and outline a prospective experimental approach for characterizing this compound.
Introduction
This compound is a chemical compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a furan ring, a thioether linkage, and an aniline moiety, suggests a complex thermal behavior that is critical to understand for its synthesis, purification, storage, and application, particularly in drug development where thermal stability is a key parameter. This document outlines the standard experimental techniques and theoretical considerations for evaluating the thermal stability and decomposition pathways of this compound.
Core Concepts in Thermal Analysis
The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. Key analytical techniques to investigate this include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about decomposition temperatures, the presence of volatile components, and the composition of the material. A typical TGA curve shows mass loss in one or more steps, with the onset temperature of each step indicating the initiation of a decomposition event.[2][3][4]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and exothermic or endothermic decomposition processes.[5][6] For instance, a DSC thermogram of a related compound, polyaniline, shows an endothermic step that can extend up to 150°C due to the elimination of moisture and other impurities.[5]
Prospective Experimental Protocols for this compound
While specific data for this compound is unavailable, a comprehensive thermal analysis would involve the following detailed experimental protocols.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature range and mass loss profile of this compound.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q50 or similar).
-
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen (to study thermal decomposition) and an oxidative atmosphere like air (to study thermo-oxidative decomposition).
-
Record the mass loss as a function of temperature. The resulting TGA curve will show the onset and completion temperatures of decomposition.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify melting point, phase transitions, and the enthalpy of decomposition of this compound.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).[6]
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
To erase the thermal history, heat the sample to a temperature above its expected melting point, hold for a few minutes, and then cool it down.[6]
-
Perform a second heating scan at a controlled rate (e.g., 10°C/min) over a temperature range relevant to the compound's expected stability.
-
Record the heat flow as a function of temperature. Endothermic peaks will indicate melting, while exothermic peaks may indicate decomposition or crystallization.
-
Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during the decomposition of this compound.
-
Instrumentation: TGA coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
-
Methodology:
-
Perform a TGA experiment as described in section 3.1.
-
The gas evolved from the TGA furnace is continuously transferred to the MS or FTIR for analysis.
-
The mass spectrum or IR spectrum of the evolved gases is recorded as a function of temperature, allowing for the identification of decomposition products.
-
Expected Thermal Behavior and Decomposition Pathways
Based on the structure of this compound, the following decomposition pathways can be hypothesized. The initial decomposition is likely to involve the cleavage of the weakest bonds in the molecule.
A logical workflow for investigating the thermal decomposition of this compound is presented below.
References
A Technical Guide to the Solubility of 4-[(2-Furylmethyl)thio]aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(2-Furylmethyl)thio]aniline (CAS 869943-49-7) is an organic molecule featuring an aniline group, a thioether linkage, and a furan ring.[1][2] Its molecular formula is C₁₁H₁₁NOS, and it has a molecular weight of 205.28 g/mol .[1] The structural characteristics of this compound—namely the presence of both polar (aniline) and non-polar (furan ring, thioether) moieties—suggest a varied solubility profile in different organic solvents. The "like dissolves like" principle predicts that its solubility will be influenced by the polarity, hydrogen bonding capability, and cohesive energy density of the solvent.
Due to a lack of specific published solubility data for this compound, this guide provides a standardized, best-practice methodology for researchers to determine its solubility in a range of common organic solvents.
Generalized Experimental Protocol for Solubility Determination
The following protocol describes the widely used isothermal equilibrium method for determining the solubility of a solid compound in an organic solvent.
2.1. Materials and Equipment
-
Solute: High-purity this compound (solid)
-
Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1 K)
-
Multiple sealed vials or flasks
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
2.2. Experimental Procedure
-
Preparation of Supersaturated Solutions: An excess amount of solid this compound is added to a known volume or mass of each selected organic solvent in a series of sealed vials. This ensures that equilibrium is reached from a state of supersaturation.
-
Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). The mixtures are agitated for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the experimental temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle. Subsequently, the suspensions are centrifuged to facilitate the complete separation of the solid and liquid phases.
-
Sampling and Dilution: A known volume of the clear supernatant (saturated solution) is carefully withdrawn using a pre-warmed or pre-cooled syringe to the experimental temperature. The syringe should be fitted with a filter to prevent any solid particles from being transferred. The withdrawn sample is then immediately diluted with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, most commonly HPLC. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Calculation of Solubility: The mole fraction solubility (x) can be calculated using the following equation:
x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]
where:
-
m₁ and M₁ are the mass and molar mass of the solute, respectively.
-
m₂ and M₂ are the mass and molar mass of the solvent, respectively.
Solubility can also be expressed in other units such as mass fraction or grams per 100 g of solvent.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Expected Solubility Behavior
Based on the chemical structure of this compound, the following solubility trends can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The aniline group can form hydrogen bonds with these solvents, which may lead to moderate to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Dipole-dipole interactions between the solute and these solvents are expected to result in significant solubility.
-
Non-polar Solvents (e.g., Toluene, Hexane): The presence of the furan ring and the overall molecular structure may allow for some solubility in non-polar solvents, although it is likely to be lower than in polar solvents. The aniline group will limit solubility in very non-polar solvents like hexane.
It is important to experimentally verify these predictions as intermolecular forces in the solid state also play a crucial role in determining solubility.
Data Presentation
While no specific data is available for this compound, the experimentally determined solubility data should be organized into a clear and concise table for easy comparison. An example of such a table is provided below.
| Solvent | Temperature (K) | Mole Fraction (x) | Mass Fraction (w) | g / 100g Solvent |
| Methanol | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| Ethanol | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| Acetone | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| ... | ... | ... | ... | ... |
Conclusion
This technical guide has outlined the necessary steps for a comprehensive study of the solubility of this compound in various organic solvents. Although quantitative data is not currently present in the public domain, the provided experimental protocol and workflow diagram offer a solid foundation for researchers to generate this crucial data. Such information is invaluable for the effective development and application of this compound in scientific and industrial settings.
References
Biological Activity Screening of 4-[(2-Furylmethyl)thio]aniline Derivatives: A Technical Overview
Disclaimer: Direct and extensive research on the biological activity of 4-[(2-Furylmethyl)thio]aniline derivatives is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the biological activities of structurally related furan-containing compounds, including those with thioether and aniline-like moieties. The experimental protocols and potential mechanisms of action described herein are representative of those commonly used for screening similar small molecules and should be adapted and validated for the specific derivatives of interest.
The furan nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The incorporation of a thioether linkage and an aniline moiety, as in the case of this compound derivatives, presents a promising avenue for the development of novel therapeutic agents. This technical guide provides an in-depth look at the potential biological activities of this class of compounds, drawing parallels from closely related structures, and outlines the methodologies for their screening.
Potential Biological Activities and Data from Related Compounds
Derivatives of furan have been extensively studied for various bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][4][5] The data presented below is for structurally related compounds and serves as a predictive baseline for the potential activities of this compound derivatives.
Furan derivatives have shown notable activity against a range of bacterial and fungal pathogens.[2][6][7] The introduction of a thioether and an aromatic amine could modulate this activity.
Table 1: Antimicrobial Activity of Structurally Related Furan Derivatives
| Compound Class | Test Organism | Activity Metric | Value | Reference |
| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus ATCC 25923 | MIC | Moderate Activity | [6] |
| Carbamothioyl-furan-2-carboxamide derivatives | Staphylococcus aureus | MIC | 270 µg/mL | [1] |
| Carbamothioyl-furan-2-carboxamide derivatives | Escherichia coli | MIC | 300 µg/mL | [1] |
| Carbamothioyl-furan-2-carboxamide derivatives | Fungal strains | MIC | 120.7–190 µg/mL | [1] |
| 4-(5-Aryl-2-furoyl)morpholines | Staphylococcus aureus ATCC 43300 | Growth Inhibition | 27.6–54.9% | [7] |
| 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines | Cryptococcus neoformans ATCC 208821 | Growth Inhibition | 85.1–100.7% | [7] |
The cytotoxic potential of furan-containing compounds against various cancer cell lines has been a subject of significant research.[4][8][9]
Table 2: Anticancer Activity of Structurally Related Furan Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Carbamothioyl-furan-2-carboxamide derivatives | HepG2 (Hepatocellular carcinoma) | % Cell Viability (at 20 µg/mL) | 33.29% | [1] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDA-MB-231 (Breast cancer) | IC50 | Not specified, but significant inhibition | [4] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MCF-7 (Breast cancer) | IC50 | Not specified, but significant inhibition | [4] |
| 3-(furan-2-yl)pyrazolyl hybrid chalcones | A549 (Lung carcinoma) | IC50 | 27.7 µg/mL | [8] |
| 3-(furan-2-yl)pyrazolyl hybrid chalcones | HepG2 (Hepatocellular carcinoma) | IC50 | 26.6 µg/mL | [8] |
| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivatives | HepG-2 (Hepatocellular carcinoma) | IC50 | Near doxorubicin | [9] |
Furan derivatives have also been investigated as inhibitors of various enzymes, which is a key strategy in drug discovery.[5]
Table 3: Enzyme Inhibitory Activity of Structurally Related Furan Derivatives
| Compound Class | Enzyme | Activity Metric | Value | Reference |
| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinase (PTK) | IC50 | 2.72 - 6.42 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of biological activities. The following are representative protocols for the assays mentioned above.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a suitable temperature (e.g., 37°C for bacteria). The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: The plates are incubated for 18-24 hours at the optimal growth temperature for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
The protocol for enzyme inhibition assays varies depending on the specific enzyme. A general workflow is outlined below.
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent and serially diluted.
-
Reaction Mixture: The enzyme, inhibitor (at various concentrations), and buffer are pre-incubated for a specific time.
-
Initiation of Reaction: The reaction is initiated by adding the substrate to the mixture.
-
Detection of Activity: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
Visualizations: Workflows and Pathways
Visual representations of experimental workflows and potential signaling pathways can aid in understanding the screening process and the compound's mechanism of action.
Caption: General workflow for the synthesis and biological screening of novel chemical entities.
Caption: A putative signaling pathway for anticancer activity involving protein kinase inhibition.
References
- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Assessment of 4-[(2-Furylmethyl)thio]aniline: A Review of Available Data
Researchers, scientists, and drug development professionals seeking toxicological data on 4-[(2-Furylmethyl)thio]aniline will find a notable absence of specific studies on this compound in publicly available scientific literature and databases. An in-depth search for an initial toxicity assessment, including acute, sub-chronic, and genotoxicity studies, yielded no direct experimental data for this specific chemical entity. The molecular formula of this compound is C₁₁H₁₁NOS, and its molecular weight is 205.28.[1] It is available for research purposes from commercial suppliers.[1]
While direct toxicity data is unavailable, a preliminary hazard assessment can be inferred from the toxicological profiles of structurally related compounds, namely aniline and its derivatives, furan-containing compounds, and thioethers. It is important to note that such an assessment is predictive and does not replace the need for empirical toxicological evaluation.
General Hazards of Structurally Related Compounds
A Safety Data Sheet (SDS) for this compound indicates that it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] These classifications are consistent with the known hazards of many aniline derivatives.
Aniline and its derivatives are a well-studied class of compounds with a range of toxic effects. The primary and most well-documented toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3][4][5] This can lead to cyanosis, headache, dizziness, and in severe cases, coma and death.[5] Chronic exposure to aniline has been associated with spleen toxicity in animal studies, and the U.S. Environmental Protection Agency (EPA) has classified aniline as a probable human carcinogen (Group B2).[3][5][6]
The genotoxicity of aniline derivatives is a complex issue. While some studies suggest a potential for chromosomal damage, particularly at high doses, others have found little evidence of a direct DNA-damaging potential for aniline itself.[7][8][9][10] The genotoxicity appears to be influenced by the specific substitutions on the aniline ring.[7]
Furan-containing compounds also present toxicological concerns. The position of substituents on the furan ring can significantly influence its genotoxicity. For instance, studies have shown that 5-nitrofurans are generally more genotoxic than 2-furylethylene derivatives where the nitro group is outside the furan ring.[11]
Predicted Toxicological Profile and Recommendations for Future Studies
Based on its chemical structure, this compound is predicted to be absorbed through oral, dermal, and inhalation routes. The aniline moiety suggests a potential for hematotoxicity, specifically methemoglobinemia. The overall toxicological profile is likely to include skin, eye, and respiratory irritation.
Given the lack of specific data, a comprehensive initial toxicity assessment of this compound would require a battery of standardized tests. The following experimental workflow is recommended for a thorough evaluation.
Detailed Methodologies for Key Experiments
While no specific protocols for this compound exist, the following are generalized methodologies based on international guidelines for key toxicity studies.
Acute Oral Toxicity (Limit Test - OECD 423)
-
Objective: To determine the acute oral toxicity of the test substance.
-
Animal Model: Typically, female rats are used.
-
Procedure:
-
A starting dose of 2000 mg/kg body weight is administered to a single animal.
-
If the animal survives, two additional animals are dosed sequentially.
-
If the first animal dies, the dose is lowered for subsequent animals.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
-
Objective: To characterize the toxicological profile following repeated administration, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL).[12]
-
Animal Model: Typically, rats of both sexes are used.
-
Procedure:
-
The test substance is administered orally by gavage daily for 28 days.
-
At least three dose levels and a control group are used.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are measured weekly.
-
Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
A full necropsy is performed, and selected organs are weighed.
-
Histopathological examination of target organs and other specified tissues is conducted.[12]
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To assess the mutagenic potential of the substance by detecting reverse mutations in bacterial strains.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli are used.
-
Procedure:
-
The test is conducted with and without a metabolic activation system (S9 mix).
-
The test substance is incubated with the bacterial strains at various concentrations.
-
The number of revertant colonies is counted and compared to the control.
-
A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.
-
Potential Signaling Pathways of Concern
Given the aniline structure, a key area of concern would be the metabolic pathways leading to the formation of reactive metabolites that can induce methemoglobinemia and potentially contribute to carcinogenicity.
References
- 1. scbt.com [scbt.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
The Discovery and Isolation of 4-[(2-Furylmethyl)thio]aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, isolation, and characterization of the novel compound 4-[(2-Furylmethyl)thio]aniline. This molecule incorporates a furan moiety, a common scaffold in medicinal chemistry, linked to an aniline through a thioether bridge, suggesting potential for diverse biological activity. This document provides a plausible synthetic protocol based on established chemical principles for analogous structures, methods for purification, and predicted analytical data for characterization. Furthermore, a putative signaling pathway is proposed to stimulate further investigation into its pharmacological potential.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. The furan ring is a privileged structure, present in numerous natural products and synthetic drugs, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1] Similarly, the aniline scaffold is a versatile building block in medicinal chemistry. The combination of these two moieties through a thioether linkage in this compound presents an intriguing scaffold for the development of new therapeutic agents. Thioether-containing compounds are known to exhibit a wide range of biological activities, and their synthesis is an active area of research. This guide outlines a potential pathway for the discovery and isolation of this specific molecule, providing a foundation for further research and development.
Proposed Synthesis and Isolation
While a definitive discovery paper for this compound is not prominently available in the public domain, a plausible and efficient synthesis can be designed based on well-established reactions for analogous thio-aniline derivatives. The proposed synthetic route involves the S-alkylation of 4-aminothiophenol with 2-(chloromethyl)furan.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-aminothiophenol
-
2-(chloromethyl)furan
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminothiophenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.
-
To this solution, add 2-(chloromethyl)furan (1.05 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Experimental Protocol: Isolation and Purification
Purification of the crude product can be achieved through acid-base extraction followed by recrystallization.
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Extract the ethereal solution with 1 M hydrochloric acid (HCl). The amine product will move to the aqueous phase as its hydrochloride salt.
-
Wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a 2 M sodium hydroxide solution until a pH of >10 is reached, leading to the precipitation of the free amine.
-
Extract the aqueous layer with fresh diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the purified this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 2H | Ar-H (ortho to -S-) |
| ~6.60 | d | 2H | Ar-H (ortho to -NH₂) |
| ~7.40 | m | 1H | Furan-H5 |
| ~6.30 | m | 1H | Furan-H4 |
| ~6.20 | m | 1H | Furan-H3 |
| ~4.00 | s | 2H | -S-CH₂- |
| ~3.80 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Furan-C2 |
| ~146.0 | Ar-C (C-NH₂) |
| ~142.0 | Furan-C5 |
| ~134.0 | Ar-C (ortho to -S-) |
| ~118.0 | Ar-C (C-S) |
| ~115.0 | Ar-C (ortho to -NH₂) |
| ~110.0 | Furan-C4 |
| ~108.0 | Furan-C3 |
| ~30.0 | -S-CH₂- |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1620 | N-H bend |
| ~1590, 1500 | C=C stretch (aromatic) |
| ~1250 | C-N stretch |
| ~740 | C-S stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 205.07 | [M]⁺ (Molecular Ion) |
| 125.03 | [M - C₄H₄O]⁺ |
| 81.03 | [C₅H₅O]⁺ |
Putative Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been extensively reported, furan and thioaniline derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] Based on these general activities, a putative signaling pathway is proposed to guide future research. It is hypothesized that this compound may act as an inhibitor of a key inflammatory signaling pathway, such as the NF-κB pathway.
Caption: Putative mechanism of anti-inflammatory action.
Experimental and Logical Workflows
The discovery and initial evaluation of a novel compound like this compound follows a structured workflow from synthesis to biological screening.
Caption: Drug discovery workflow.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis, isolation, and characterization of this compound. While direct experimental data for this specific molecule is limited, the provided protocols and predicted data offer a solid foundation for its preparation and identification. The putative signaling pathway and experimental workflow diagrams are intended to guide future research into the potential therapeutic applications of this and related compounds. Further investigation is warranted to confirm the synthesis, elucidate the precise spectroscopic data, and explore the biological activities of this novel molecule.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Novel Synthetic Routes for 4-[(2-Furylmethyl)thio]aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for novel synthetic routes to obtain 4-[(2-Furylmethyl)thio]aniline, a versatile intermediate in medicinal chemistry. The furan and thioaniline moieties are important pharmacophores, and their combination in this molecule offers a scaffold for the development of new therapeutic agents.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthetic routes. Yields are estimated based on similar reactions reported in the literature.
| Step | Reaction | Starting Materials | Key Reagents/Conditions | Product | Expected Yield (%) | Purity (%) |
| 1A | Synthesis of 2-Furyl Methanethiol | Furfuryl alcohol, Thiourea | Hydrochloric acid, Sodium hydroxide | 2-Furyl methanethiol | ~90 | >95 |
| 2A | S-alkylation of 4-Aminothiophenol | 4-Aminothiophenol, 2-Furfuryl chloride | Sodium ethoxide, Ethanol | This compound | 80-90 | >98 |
| 2B | Nucleophilic Aromatic Substitution of 4-Chloro-nitrobenzene followed by Reduction | 4-Chloronitrobenzene, 2-Furyl methanethiol | Sodium hydride, DMF; followed by SnCl₂/HCl or H₂/Pd-C | This compound | 75-85 (over 2 steps) | >98 |
Experimental Protocols
Route A: S-alkylation of 4-Aminothiophenol
This is the more direct route, involving the synthesis of the key thiol intermediate followed by its reaction with 4-aminothiophenol.
Step 1: Synthesis of 2-Furyl Methanethiol
This protocol is adapted from a known procedure for the synthesis of 2-furfuryl mercaptan.[1]
-
Materials:
-
Thiourea (7.6 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (11.5 mL)
-
Furfuryl alcohol (10 g, 0.102 mol)
-
50% Sodium Hydroxide solution
-
Water
-
Round-bottom flask (250 mL)
-
Stirring apparatus
-
Heating mantle
-
Steam distillation apparatus
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 7.6 g of thiourea in 15 mL of water and 11.5 mL of concentrated hydrochloric acid with gentle heating.
-
Cool the mixture to room temperature.
-
Slowly add 10 g of furfuryl alcohol to the mixture, ensuring the reaction temperature does not exceed 55 °C.
-
Stir the greenish solution for 2 hours and then leave it to stand overnight.
-
Neutralize the product solution with a 50% sodium hydroxide solution.
-
Use steam distillation to separate the 2-furyl methanethiol.
-
The expected yield is approximately 90%.
-
Step 2: Synthesis of this compound
This step involves the S-alkylation of 4-aminothiophenol with the previously synthesized 2-furyl methanethiol (which would first be converted to 2-furfuryl chloride) or directly with commercially available 2-furfuryl chloride.
-
Materials:
-
4-Aminothiophenol (1.25 g, 10 mmol)
-
2-Furfuryl chloride (1.17 g, 10 mmol)
-
Sodium ethoxide (0.68 g, 10 mmol)
-
Absolute ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
To a solution of 4-aminothiophenol (1.0 eq) in absolute ethanol in a 100 mL round-bottom flask, add sodium ethoxide (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-furfuryl chloride (1.0 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired product, this compound.
-
Route B: Nucleophilic Aromatic Substitution and Reduction
This alternative route avoids the direct handling of the potentially odorous 4-aminothiophenol in the alkylation step.
Step 1: Synthesis of 1-((Furan-2-ylmethyl)thio)-4-nitrobenzene
-
Materials:
-
4-Chloronitrobenzene (1.58 g, 10 mmol)
-
2-Furyl methanethiol (1.14 g, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
Anhydrous Dimethylformamide (DMF, 40 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension in an ice bath and add 2-furyl methanethiol (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-chloronitrobenzene (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-((Furan-2-ylmethyl)thio)-4-nitrobenzene (from the previous step)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
Dissolve the nitro compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3-5 eq) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Visualizations
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
References
Application Notes and Protocols for 4-[(2-Furylmethyl)thio]aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(2-Furylmethyl)thio]aniline is a versatile bifunctional building block in organic synthesis, incorporating a nucleophilic aniline moiety and a furan ring connected by a flexible thioether linkage. The presence of the reactive amino group allows for a wide range of derivatizations, including acylation, alkylation, and participation in cyclization reactions to form various heterocyclic scaffolds. The furan nucleus, a known pharmacophore, and the thioether group can also be manipulated or can influence the biological activity of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of N-acylated derivatives, which are of interest in medicinal chemistry due to the prevalence of furan-containing compounds in biologically active molecules.[1][2][3][4][5]
Application: N-Acylation of this compound
The primary and most straightforward application of this compound as a building block is the N-acylation of its amino group. This reaction transforms the aniline into a more complex amide, a common functional group in many pharmaceutical agents. The resulting N-acyl derivatives can serve as key intermediates for further synthetic transformations or as final target molecules for biological screening. The acylation can be readily achieved using various acylating agents, such as acid anhydrides or acyl chlorides.
A representative reaction is the N-acetylation using acetic anhydride, which yields N-{4-[(2-Furylmethyl)thio]phenyl}acetamide. This transformation is typically high-yielding and can be performed under mild conditions.
Logical Workflow for N-Acetylation
Caption: General workflow for the N-acetylation of this compound.
Experimental Protocols
Protocol 1: N-Acetylation of this compound with Acetic Anhydride
This protocol describes a general method for the N-acetylation of this compound using acetic anhydride. The reaction can be carried out with or without a catalyst and in various solvents.[6][7] A solvent-free approach using a solid acid catalyst is also a viable green alternative.[7]
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)[8]
-
Dichloromethane (DCM) (optional, as solvent)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. If a solvent-free reaction is desired, proceed to the next step without adding a solvent.
-
With magnetic stirring, add acetic anhydride (1.2-1.5 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Upon completion of the reaction, slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Stir the mixture for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Characterization:
The resulting product, N-{4-[(2-Furylmethyl)thio]phenyl}acetamide, can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The purity can be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).
Quantitative Data (Representative)
The following table provides representative data for a typical N-acetylation reaction. Please note that actual yields and reaction times may vary depending on the specific conditions and scale of the reaction.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |
| This compound | 205.28 | 1.0 | >98% | - |
| Acetic Anhydride | 102.09 | 1.2 | - | - |
| N-{4-[(2-Furylmethyl)thio]phenyl}acetamide | 247.32 | - | >95% | 85-95 |
Potential Applications and Signaling Pathways
Derivatives of this compound, particularly their N-acylated forms, are of interest in drug discovery due to the known biological activities of furan-containing compounds. Furan derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesized N-{4-[(2-Furylmethyl)thio]phenyl}acetamide can be used as a lead compound for further structural modifications to explore its therapeutic potential. For instance, the furan ring or the phenyl ring can be further functionalized, or the amide linkage can be modified to generate a library of compounds for biological screening.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase cascade by a furan derivative.
This diagram illustrates how a furan-containing compound, potentially derived from this compound, could act as an inhibitor of a kinase cascade, thereby blocking the downstream activation of transcription factors and the expression of pro-inflammatory genes. This provides a rationale for synthesizing and screening such compounds for anti-inflammatory activity.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward N-acylation provides access to a range of amide derivatives that can serve as intermediates or as target molecules with potential biological activity. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound and to develop novel molecules for applications in drug discovery and materials science. The presence of the furan moiety suggests that the resulting derivatives are promising candidates for screening against various biological targets.
References
- 1. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 2. archivepp.com [archivepp.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. quora.com [quora.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scribd.com [scribd.com]
Application of 4-[(2-Furylmethyl)thio]aniline in Medicinal Chemistry: A Look into a Niche Chemical Moiety
Despite its intriguing structure combining a bioactive furan ring, a flexible thioether linkage, and a versatile aniline scaffold, a comprehensive search of the scientific literature and chemical databases reveals a significant lack of published research on the specific medicinal chemistry applications of 4-[(2-Furylmethyl)thio]aniline.
While the individual components of this compound are well-represented in drug discovery, the complete molecule with the CAS Number 869943-49-7 remains largely unexplored in publicly available research. This scarcity of data prevents the creation of detailed application notes and experimental protocols as requested.
This report will instead provide a high-level overview of the potential applications of this molecule based on the known medicinal chemistry of its constituent parts. This analysis aims to offer a forward-looking perspective for researchers and drug development professionals who may be interested in exploring the therapeutic potential of this and similar chemical entities.
General Overview and Potential Therapeutic Interest
The structure of this compound suggests several avenues for medicinal chemistry exploration. The furan moiety is a known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The thioether linkage provides conformational flexibility and can influence the compound's metabolic stability and pharmacokinetic profile. Finally, the aniline group is a common building block in medicinal chemistry, often serving as a key interaction point with biological targets or as a scaffold for further chemical modification.
The combination of these three motifs in a single molecule could potentially lead to novel compounds with unique pharmacological profiles. Hypothetically, derivatives of this compound could be investigated for a variety of therapeutic areas, including but not limited to:
-
Anticancer Agents: The furan and aniline moieties are found in various anticancer drugs.
-
Anti-infective Agents: Furan derivatives have a long history as antibacterial and antifungal agents.
-
Anti-inflammatory Drugs: The furan scaffold is present in several anti-inflammatory compounds.
-
Neurological Disorders: The flexible nature of the molecule could allow for interaction with various receptors in the central nervous system.
Hypothetical Synthesis and Experimental Workflow
While no specific synthesis protocol for this compound is readily available in the literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. This would likely involve the reaction of 4-aminothiophenol with 2-(chloromethyl)furan or a related electrophilic furfuryl derivative.
A general workflow for the investigation of this compound in a medicinal chemistry context would typically involve the following stages:
Application Note & Protocol: Development of Analytical Methods for the Detection of 4-[(2-Furylmethyl)thio]aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[(2-Furylmethyl)thio]aniline is a chemical compound that has been identified as a potential impurity and degradation product in pharmaceutical substances, notably in relation to Ranitidine.[1][2] The monitoring and control of such impurities are critical to ensure the safety and efficacy of drug products. This document provides a detailed application note and protocol for the development and validation of analytical methods for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors.
The methodologies outlined are based on established analytical principles for the analysis of related aromatic amines and sulfur-containing compounds, as well as methods for Ranitidine impurity profiling.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 869943-49-7 | [3] |
| Molecular Formula | C₁₁H₁₁NOS | [3] |
| Molecular Weight | 205.28 g/mol | [3] |
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Formic acid (analytical grade).
-
Purified water (18.2 MΩ·cm).
-
Reference standard of this compound.
2. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation (for a drug substance): Accurately weigh and dissolve 100 mg of the drug substance in 10 mL of methanol. Sonicate for 10 minutes and dilute to 100 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it ideal for the trace-level detection and confirmation of this compound, especially in complex matrices or during forced degradation studies.
Experimental Protocol
1. Instrumentation and Materials
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Purified water (18.2 MΩ·cm).
-
Reference standard of this compound.
2. Chromatographic and MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 8 90 10 90 11 10 | 15 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 206.1
-
Product Ions (Q3): To be determined by infusion of the standard. Expected fragments would result from the cleavage of the thioether bond and furan ring fragmentation.
-
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Follow the same procedure as for the HPLC-UV method, but with a higher final dilution to bring the expected concentration within the calibration range.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.06 ng/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (Recovery) | 95.0% - 105.0% |
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative technique, particularly for volatile and semi-volatile impurities. Derivatization may be necessary to improve the chromatographic properties of this compound.[4]
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Ethyl acetate (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent).
-
Reference standard of this compound.
2. GC-MS Conditions
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-450.
3. Standard and Sample Preparation with Derivatization
-
Standard and Sample Preparation: Prepare solutions in ethyl acetate.
-
Derivatization: To 100 µL of the standard or sample solution, add 50 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
Visualizations
Logical Workflow for Analytical Method Development
Caption: Workflow for Analytical Method Development and Validation.
Experimental Workflow for Sample Analysis
Caption: General Experimental Workflow for Sample Analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-[(2-Furylmethyl)thio]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-[(2-Furylmethyl)thio]aniline. This compound is a known impurity, designated as Impurity F, of Ranitidine. The described method is selective and specific for the separation of this compound from the active pharmaceutical ingredient (API) and its other related substances. This method is suitable for quality control, stability testing, and impurity profiling in drug development and manufacturing.
Introduction
This compound is a potential impurity in the synthesis of Ranitidine, a widely used H2-receptor antagonist. Rigorous monitoring and control of impurities are critical to ensure the safety and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug substances and their related impurities. This document provides a detailed protocol for an HPLC method that has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate results.[1][2]
Experimental Protocol
This protocol is based on a validated stability-indicating liquid-chromatographic method for Ranitidine Hydrochloride and its impurities.[1]
Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with orthophosphoric acid, and acetonitrile in a 98:2 (v/v) ratio.[1] |
| Mobile Phase B | Milli-Q water and acetonitrile in a 5:95 (v/v) ratio.[1] |
| Gradient Elution | Time (min) / %B: 0/0, 10/5, 25/15, 35/20, 40/55, 55/0, 60/0.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C.[1] |
| Detection | UV at 230 nm.[1] |
| Injection Volume | 20 µL |
Preparation of Solutions
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio.
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a target concentration within the linear range of the method.
Data Presentation
The following table summarizes the system suitability and quantitative data for the analysis of this compound (Impurity F) based on the referenced method.[1]
| Parameter | Value |
| Retention Time (RT) | 1.42 min |
| Relative Retention Time (RRT) | 0.10 (relative to Ranitidine at 13.75 min) |
| Tailing Factor | 1.3 |
| Linearity (Concentration Range) | Limit of Quantification (LOQ) to 300% of the standard concentration |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 90% to 110% at LOQ, 50%, 100%, 150%, 200%, and 300% of the target concentration |
Experimental Workflow
Caption: HPLC Experimental Workflow for the Analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical Relationship of Validation Parameters to Method Reliability.
Conclusion
The presented HPLC method is demonstrated to be suitable for the intended purpose of quantifying this compound in the presence of Ranitidine and its other impurities. The method is specific, linear, accurate, and precise, making it a valuable tool for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed protocol and validation data provide a solid foundation for the implementation of this method in a laboratory setting.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of 4-[(2-Furylmethyl)thio]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 4-[(2-Furylmethyl)thio]aniline using Gas Chromatography-Mass Spectrometry (GC-MS). While specific experimental data for this compound is not widely published, this guide synthesizes established methodologies for the analysis of structurally related aromatic sulfur compounds, furan derivatives, and anilines. The protocol covers sample preparation, instrumentation, and data analysis, and is intended to serve as a comprehensive starting point for researchers.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and materials science due to its constituent aniline, furan, and thioether functional groups. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive identification. The analysis of sulfur-containing compounds can be challenging due to their potential for thermal degradation and interaction with the chromatographic system.[1][2] This protocol outlines a robust method designed to address these challenges.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The goal is to extract and concentrate the analyte of interest while minimizing matrix interference.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards at appropriate concentrations for the expected sample range.
-
-
Sample Extraction (from a solid or semi-solid matrix):
-
Homogenize the sample if necessary.
-
Accurately weigh a representative portion of the sample.
-
Perform a solvent extraction using a solvent in which this compound is soluble. Sonication or vortexing can enhance extraction efficiency.
-
Centrifuge the sample to pellet any solid material.
-
Carefully transfer the supernatant to a clean vial.
-
The extract may require further cleanup using Solid Phase Extraction (SPE) to remove interfering compounds.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5973N or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[3][4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or split (e.g., 10:1 split ratio), depending on sample concentration |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Data Presentation
Quantitative data should be organized for clarity and ease of comparison. The following tables provide a template for presenting key analytical parameters.
Table 1: Retention Time and Mass Spectrometry Data for this compound
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | To be determined | 205 | To be determined |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| R² Value |
Table 3: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (R²) | To be determined |
| Precision (%RSD) | To be determined |
| Accuracy (% Recovery) | To be determined |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis protocol.
Caption: Workflow for the GC-MS analysis of this compound.
Discussion
The presented protocol provides a solid foundation for the GC-MS analysis of this compound. The choice of an HP-5MS column is based on its versatility and common use for a wide range of semi-volatile organic compounds.[3][4] The temperature program is designed to ensure good separation of the analyte from potential impurities. The mass spectrometer operating in electron ionization mode will provide reproducible fragmentation patterns that can be used for library matching and structural elucidation.
For quantitative analysis, a multi-point calibration curve should be generated using reference standards. Method validation should be performed to determine the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.[5]
It is important to note that the analysis of sulfur-containing compounds can sometimes be improved by using a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD), in parallel with the mass spectrometer for enhanced sensitivity and selectivity, especially in complex matrices.[1]
Conclusion
This application note details a comprehensive GC-MS protocol for the analysis of this compound. By following the outlined procedures for sample preparation, instrumentation, and data analysis, researchers can achieve reliable and accurate results for the identification and quantification of this compound. The provided templates for data presentation will aid in the clear and concise reporting of findings. Further optimization of the method may be necessary depending on the specific research application and sample matrix.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-[(2-Furylmethyl)thio]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical functionalization of 4-[(2-Furylmethyl)thio]aniline, a molecule of interest in medicinal chemistry and materials science. The protocols focus on two primary transformations: N-acylation of the aniline nitrogen and a representative Suzuki-Miyaura cross-coupling reaction for carbon-carbon bond formation on the aniline ring. The unique combination of a furan moiety, a thioether linkage, and a reactive aniline group makes this compound a versatile scaffold for generating novel derivatives with potential biological activities. The furan ring, in particular, is a known pharmacophore and can act as a bioisostere for a phenyl group, potentially enhancing metabolic stability and receptor interactions.[1][2] This document offers step-by-step experimental procedures, quantitative data tables, and workflow diagrams to guide researchers in the synthesis and derivatization of this promising building block.
Introduction: Significance of this compound in Drug Discovery
The structural motif of this compound incorporates several key features that are attractive for drug discovery. Furan-containing compounds are present in numerous pharmacologically active molecules and are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The furan ring's ability to participate in hydrogen bonding and π–π stacking interactions is crucial for its binding to biological targets.[2]
The aniline moiety provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). Functionalization of the amino group, for instance through acylation, can modulate the electronic properties and steric bulk of the molecule, which can significantly impact its biological profile. Furthermore, the thioether linkage offers potential for metabolic modulation and can influence the overall conformation of the molecule.
Experimental Protocols
Two primary protocols for the functionalization of this compound are presented. Protocol 1 details the N-acylation of the amino group, a direct modification of the parent molecule. Protocol 2 describes a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation. It is important to note that the Suzuki protocol requires a halogenated precursor of this compound (e.g., 2-bromo-4-[(2-furylmethyl)thio]aniline) to proceed.
Protocol 1: N-Acylation of this compound with an Acyl Chloride
This protocol outlines a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[5][6] This reaction is a robust method for synthesizing amides from anilines.[5]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add the tertiary amine base (1.1-1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.
Quantitative Data for N-Acylation:
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) |
| This compound | 205.28[7] | 1.0 | 1.0 |
| Acetyl Chloride | 78.50 | 1.05 | 1.05 |
| Triethylamine | 101.19 | 1.2 | 1.2 |
| Dichloromethane (solvent) | - | - | ~10 mL |
| Expected Product Yield | - | - | 85-95% |
Note: Yields are estimates based on similar reactions and may vary.
Experimental Workflow for N-Acylation:
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative
This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming C-C bonds.[8] This reaction is widely used in the pharmaceutical industry for constructing complex molecular architectures.[8] Note: This protocol assumes the availability of a halogenated (e.g., bromo- or iodo-) derivative of this compound at a position on the aniline ring suitable for coupling.
Materials:
-
Halogenated this compound derivative (e.g., 2-bromo-4-[(2-furylmethyl)thio]aniline)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired coupled product.
Quantitative Data for Suzuki-Miyaura Coupling:
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) |
| 2-Bromo-4-[(2-furylmethyl)thio]aniline (Hypothetical) | 284.18 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (solvent) | - | - | ~15 mL |
| Expected Product Yield | - | - | 70-90% |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrates and conditions used.
Experimental Workflow for Suzuki-Miyaura Coupling:
Potential Signaling Pathway in a Drug Discovery Context
The functionalized derivatives of this compound could potentially interact with various biological targets. For instance, many kinase inhibitors feature a substituted aniline core. A hypothetical signaling pathway where a novel derivative could act as a kinase inhibitor is depicted below. This serves as a conceptual framework for the biological evaluation of newly synthesized compounds.[1]
Hypothetical Signaling Pathway Inhibition:
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides are corrosive and react violently with water; handle with care.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols provided herein offer a robust starting point for the functionalization of this compound. The N-acylation and Suzuki-Miyaura coupling reactions are versatile and high-yielding transformations that allow for the generation of a diverse library of compounds. These derivatives can be invaluable for exploring structure-activity relationships in the context of drug discovery and materials science, leveraging the unique properties of the furan, thioether, and aniline moieties. Researchers are encouraged to optimize the provided conditions for their specific substrates and research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-[(2-Furylmethyl)thio]aniline as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion poses a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly in acidic environments. 4-[(2-Furylmethyl)thio]aniline is a promising organic compound for corrosion inhibition due to the presence of heteroatoms (Nitrogen, Sulfur, Oxygen), an aromatic ring, and a furan moiety. These structural features facilitate the adsorption of the molecule onto metal surfaces, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media.
Mechanism of Action
The corrosion inhibition by this compound is primarily attributed to its adsorption on the metal surface. The molecule contains several active centers for adsorption: the lone pair of electrons on the nitrogen and sulfur atoms, the π-electrons of the benzene and furan rings. The adsorption process can be described as a mixed-type inhibition, affecting both anodic and cathodic reactions. The inhibitor molecules displace water molecules from the metal surface and form a protective film, which can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the d-orbitals of iron).[1][2][3] This protective layer blocks the active sites for corrosion, thereby reducing the corrosion rate.
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Table 1: Weight Loss Measurements
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 8.50 | - | - |
| 1 x 10⁻⁵ | 3.23 | 62.0 | 0.620 |
| 5 x 10⁻⁵ | 2.12 | 75.1 | 0.751 |
| 1 x 10⁻⁴ | 1.45 | 82.9 | 0.829 |
| 5 x 10⁻⁴ | 0.88 | 89.6 | 0.896 |
| 1 x 10⁻³ | 0.51 | 94.0 | 0.940 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -480 | 1050 | 75 | 125 | - |
| 1 x 10⁻⁵ | -472 | 399 | 78 | 128 | 62.0 |
| 5 x 10⁻⁵ | -465 | 260 | 80 | 130 | 75.2 |
| 1 x 10⁻⁴ | -458 | 175 | 82 | 133 | 83.3 |
| 5 x 10⁻⁴ | -450 | 108 | 85 | 136 | 89.7 |
| 1 x 10⁻³ | -442 | 62 | 88 | 139 | 94.1 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 50 | 120 | - |
| 1 x 10⁻⁵ | 135 | 85 | 63.0 |
| 5 x 10⁻⁵ | 210 | 68 | 76.2 |
| 1 x 10⁻⁴ | 320 | 52 | 84.4 |
| 5 x 10⁻⁴ | 550 | 40 | 90.9 |
| 1 x 10⁻³ | 880 | 30 | 94.3 |
Experimental Protocols
Synthesis of this compound
A potential synthetic route for this compound involves the reaction of 2-furylmethanethiol with a suitable p-substituted aniline derivative. A general procedure is outlined below:
-
Step 1: Preparation of 2-Furylmethanethiol: A mixture of thiourea and hydrochloric acid is prepared. Furfuryl alcohol is then added to this mixture, keeping the temperature below 55°C.[4]
-
Step 2: Thiol Synthesis: The resulting intermediate is then hydrolyzed to yield 2-furylmethanethiol.
-
Step 3: Coupling Reaction: 2-Furylmethanethiol is reacted with 4-chloroaniline or a similar p-substituted aniline in the presence of a base to yield this compound. The reaction progress can be monitored by thin-layer chromatography.
-
Step 4: Purification: The final product is purified by column chromatography or recrystallization. Characterization can be performed using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Corrosion Inhibition Studies
Materials and Equipment:
-
Mild steel coupons with a composition of (wt%) C: 0.051%, Mn: 0.734%, Si: 0.126%, S: 0.004%, P: 0.016%, and the remainder Fe.[5]
-
1 M Hydrochloric acid (HCl) solution.
-
This compound (synthesized or purchased).
-
Analytical balance.
-
Water bath/thermostat.
-
Electrochemical workstation with a three-electrode cell setup (working electrode: mild steel, counter electrode: platinum, reference electrode: Saturated Calomel Electrode - SCE).
a) Weight Loss Measurement Protocol
-
Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the cleaned coupons accurately.
-
Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of this compound (1x10⁻⁵ M to 1x10⁻³ M).
-
Maintain the temperature at 30°C for a 24-hour immersion period.
-
After the immersion period, retrieve the coupons, wash with a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust), rinse with distilled water, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mg cm⁻² h⁻¹) = (W₁ - W₂) / (A * t)
-
IE% = [(CR₀ - CRᵢ) / CR₀] * 100 Where W₁ and W₂ are the weights before and after immersion, A is the surface area, t is the immersion time, CR₀ is the corrosion rate in the blank solution, and CRᵢ is the corrosion rate in the inhibited solution.
-
b) Electrochemical Measurement Protocol
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a surface area of 1 cm² exposed. Polish, clean, and dry the exposed surface as described for the weight loss coupons.
-
Set up the three-electrode cell with the mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). The electrolyte is 1 M HCl with and without various concentrations of the inhibitor.
-
Allow the working electrode to reach a stable open circuit potential (OCP), typically for 30 minutes.
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the equation:
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude sinusoidal perturbation.
-
Analyze the Nyquist plots to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the equation:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Visualizations
References
Proposed Application of 4-[(2-Furylmethyl)thio]aniline in Advanced Anticorrosive Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific applications of 4-[(2-Furylmethyl)thio]aniline in materials science are not extensively documented in current literature, its unique molecular structure, combining an electroactive aniline moiety, a sulfur-containing thioether linkage, and a furan ring, presents significant potential for the development of advanced functional polymers. This document outlines a proposed application of this compound as a monomer for the synthesis of a novel conductive polymer intended for use in high-performance anticorrosive coatings.
The presence of the aniline group allows for polymerization into a polyaniline-like backbone, which is known for its corrosion-inhibiting properties.[1][2] Polyaniline (PANI) can protect metals by forming a passive oxide layer on the metal surface.[1] The thioether and furan functionalities are expected to enhance the polymer's adhesion to metal substrates and contribute to the overall barrier properties of the coating. Furan-containing polymers are also being explored for their favorable thermal and mechanical properties.[3][4]
This proposed application note details the synthesis, characterization, and evaluation of a polymer derived from this compound, designated as Poly(FMT-Aniline), for corrosion protection.
Proposed Signaling Pathway and Mechanism of Action
The anticorrosive properties of Poly(FMT-Aniline) are hypothesized to stem from a combination of barrier protection and active corrosion inhibition. The polymer coating acts as a physical barrier, isolating the metal substrate from corrosive agents. The electroactive nature of the polyaniline backbone contributes to the formation of a stable oxide layer on the metal surface, a process known as passivation. The furan and thioether groups are anticipated to improve the coating's adhesion and hydrophobicity, further enhancing its protective capabilities.
Caption: Proposed mechanism of corrosion protection by Poly(FMT-Aniline).
Experimental Protocols
Synthesis of Poly(FMT-Aniline) via Electrochemical Polymerization
This protocol describes the synthesis of a Poly(FMT-Aniline) film on a mild steel electrode.
Materials:
-
This compound (monomer)
-
0.5 M Oxalic acid solution (electrolyte)
-
Mild steel working electrode
-
Platinum counter electrode
-
Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a 0.1 M solution of this compound in 0.5 M oxalic acid.
-
Set up a three-electrode electrochemical cell with the mild steel as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the monomer solution.
-
Perform electropolymerization using cyclic voltammetry by cycling the potential between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s for 20 cycles.[5]
-
After polymerization, rinse the coated electrode with deionized water and dry under a stream of nitrogen.
Characterization of Poly(FMT-Aniline) Coating
a. Spectroscopic and Microscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and identify characteristic functional groups.
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology of the polymer coating.[6]
b. Electrochemical Characterization and Corrosion Testing:
-
Electrochemical Impedance Spectroscopy (EIS): To evaluate the corrosion protection performance of the coating.[7][8] Measurements are typically performed in a 3.5% NaCl solution.
-
Potentiodynamic Polarization: To determine the corrosion rate of the coated and uncoated steel.
Caption: Experimental workflow for synthesis and characterization.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the Poly(FMT-Aniline) coating compared to a standard polyaniline (PANI) coating and an uncoated mild steel substrate.
Table 1: Expected Electrochemical Impedance Spectroscopy (EIS) Data
| Coating | Rct (Ω·cm²) (Initial) | Cdl (F/cm²) (Initial) | Rct (Ω·cm²) (After 30 days immersion) |
| Uncoated Mild Steel | 1.2 x 10³ | 5.8 x 10⁻⁵ | 2.5 x 10² |
| Polyaniline (PANI) | 8.5 x 10⁶ | 2.1 x 10⁻⁸ | 6.3 x 10⁵ |
| Poly(FMT-Aniline) | 5.2 x 10⁷ | 9.5 x 10⁻⁹ | 2.8 x 10⁶ |
Rct: Charge transfer resistance (higher value indicates better corrosion resistance) Cdl: Double-layer capacitance
Table 2: Expected Potentiodynamic Polarization Data
| Coating | Ecorr (V vs. Ag/AgCl) | Icorr (A/cm²) | Corrosion Rate (mm/year) | Protection Efficiency (%) |
| Uncoated Mild Steel | -0.65 | 8.5 x 10⁻⁵ | 0.98 | - |
| Polyaniline (PANI) | -0.42 | 3.1 x 10⁻⁷ | 0.0036 | 99.6 |
| Poly(FMT-Aniline) | -0.35 | 9.8 x 10⁻⁸ | 0.0011 | 99.9 |
Ecorr: Corrosion potential Icorr: Corrosion current density (lower value indicates better corrosion resistance)
Conclusion
The proposed application of this compound as a monomer for a novel anticorrosive coating, Poly(FMT-Aniline), is based on sound chemical principles and the known properties of related polymers. The synergistic effect of the aniline, thioether, and furan moieties is expected to result in a coating with superior adhesion, barrier properties, and active corrosion inhibition compared to conventional polyaniline. The detailed protocols for synthesis and characterization provide a clear roadmap for researchers to investigate the potential of this promising material. The expected data suggests that Poly(FMT-Aniline) could be a significant advancement in the field of corrosion protection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 4. The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate der ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07268J [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-[(2-Furylmethyl)thio]aniline
Welcome to the technical support center for 4-[(2-Furylmethyl)thio]aniline (CAS 869943-49-7). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. The purity of pharmaceutical intermediates is a critical determinant of an Active Pharmaceutical Ingredient's (API) safety, efficacy, and stability.[1] This document provides field-proven insights and detailed protocols to help you achieve the stringent purity levels required for drug development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is an organic compound with the molecular formula C₁₁H₁₁NOS.[2] Its structure features three key functional groups that dictate its chemical behavior and purification strategy:
-
Aniline Moiety: A primary aromatic amine (pKa ~4-5), which imparts basic properties and susceptibility to oxidation.
-
Thioether Linkage: A sulfur bridge connecting the aniline and furan rings, which can be prone to oxidation to sulfoxide or sulfone.
-
Furan Ring: A five-membered aromatic heterocycle that can be sensitive to strong acids.
Understanding these features is crucial for selecting appropriate solvents, adsorbents, and pH conditions during purification.
Q2: Why is achieving high purity for this intermediate so important?
In pharmaceutical synthesis, even trace impurities can have significant consequences. Potential issues arising from impure this compound include:
-
Reduced Efficacy: Impurities can interfere with subsequent reactions, leading to lower yields and the formation of difficult-to-remove byproducts.
-
Increased Toxicity: Uncharacterized impurities carried into the final API can pose serious health risks.
-
Altered Stability: Certain impurities can catalyze the degradation of the API, shortening its shelf life.
-
Regulatory Non-compliance: Regulatory agencies like the FDA and EMA have strict guidelines on impurity levels in pharmaceutical products.
Q3: What are the most common impurities I should expect?
Impurities typically arise from the synthesis process or degradation.[3] While the exact profile depends on the synthetic route, common impurities may include:
-
Starting Materials: Unreacted 4-aminothiophenol or 2-(chloromethyl)furan.
-
Oxidation Products: The corresponding sulfoxide or sulfone, formed by oxidation of the thioether. Aniline derivatives are also prone to oxidative discoloration (turning yellow or brown).[4]
-
Byproducts: Side-products from the synthetic reaction, such as disulfide-linked aniline dimers.
-
Residual Solvents: Organic volatile chemicals used in the synthesis or initial workup.[3]
Q4: What are the primary methods for purifying this compound?
The most effective purification techniques leverage the compound's unique chemical properties. The main strategies are:
-
Column Chromatography: A highly versatile method for separating compounds based on their polarity. It is particularly useful for removing closely related impurities.[5][6]
-
Recrystallization: An excellent technique for purifying solid compounds that have a moderate to high level of initial purity.[7][8]
-
Acid-Base Extraction: This liquid-liquid extraction method exploits the basicity of the aniline group to separate it from neutral or acidic impurities.[9][10]
The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Discoloration (Yellow/Brown Product) | 1. Oxidation: The aniline moiety is susceptible to air oxidation, especially when exposed to light.[4] 2. Thermal Degradation: The compound may be unstable at elevated temperatures used during solvent evaporation or distillation. | 1. Minimize Air/Light Exposure: Handle the compound under an inert atmosphere (Nitrogen or Argon) where possible. Store in amber vials in a cool, dark place. 2. Use an Antioxidant: For long-term storage or sensitive applications, consider adding a small amount of an antioxidant like BHT. 3. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[11] |
| Product is an Oil, Not a Solid | 1. Residual Solvent: Trapped solvent can depress the melting point, causing the product to appear as an oil. 2. Presence of Impurities: Impurities act as a colligative property, lowering the melting point of the mixture. | 1. High-Vacuum Drying: Dry the product under a high vacuum for an extended period, possibly with gentle heating, to remove all residual solvent. 2. Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes) to the oil and stir vigorously. This can often induce crystallization. 3. Re-purify: If oiling persists, the purity is likely low. Re-purify using column chromatography. |
| Streaking/Tailing on Silica Gel TLC/Column | 1. Acid-Base Interaction: The basic aniline group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor separation.[12] 2. Compound Overload: Applying too much sample to the TLC plate or column. | 1. Neutralize Silica: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase (eluent). A 0.5-1% concentration is typically sufficient.[12] This "neutralizes" the acidic sites on the silica, allowing the basic amine to elute cleanly. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase for column chromatography.[6] |
| Low or No Recovery After Acid-Base Extraction | 1. Incorrect pH: The pH of the aqueous layer was not sufficiently acidic to fully protonate the aniline (pH < 2 needed) or not sufficiently basic to deprotonate it for re-extraction (pH > 9 needed). 2. Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product. 3. Furan Ring Instability: The furan ring can be sensitive to cleavage under strongly acidic conditions, especially with prolonged exposure or heat. | 1. Verify pH: Use pH paper or a pH meter to confirm the pH of the aqueous layer at each step. 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) or gently swirl instead of shaking vigorously. Centrifugation can also help break stable emulsions. 3. Use Milder Acid: Use a milder acid like 1 M citric acid or perform the extraction at a lower temperature (e.g., in an ice bath) to minimize degradation. |
| Multiple Peaks in HPLC/NMR Analysis | 1. Incomplete Reaction: Starting materials are still present. 2. Side Reactions/Degradation: The presence of byproducts or degradation products (e.g., sulfoxide). | 1. Optimize Reaction: Ensure the initial reaction has gone to completion using TLC or LC-MS monitoring. 2. Select Appropriate Purification: Column chromatography is the most effective method for separating multiple, distinct impurities.[5] Develop a gradient elution method (e.g., from 5% to 50% Ethyl Acetate in Hexanes) to resolve all components. |
Workflow and Method Selection
The choice of purification strategy is a critical decision based on the initial purity of your crude material.
Caption: Decision workflow for selecting a purification technique.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Recommended for Mixed Impurities)
This method is highly effective for separating the target compound from both more polar and less polar impurities. The key to success is neutralizing the silica gel.
Principle: The compound and its impurities are separated based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase (eluent). Adding a base to the eluent prevents the basic aniline from irreversibly binding to the acidic silica gel.[12]
Step-by-Step Methodology:
-
Eluent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate. To this mixture, add 0.5-1% triethylamine (Et₃N) by volume. For example, for 1 L of 80:20 Hexanes:EtOAc, add 800 mL Hexanes, 200 mL EtOAc, and 5-10 mL of Et₃N.
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates. Spot the crude material and test different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc). The ideal system will give the product a Retention Factor (Rƒ) of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (containing Et₃N). Ensure there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove the final traces of the high-boiling Et₃N, you may need to co-evaporate with a lower-boiling solvent like dichloromethane or dry under a high vacuum.
Protocol 2: Recrystallization (Recommended for >95% Pure Material)
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The choice of solvent is paramount.[7][8]
Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. As the solution cools slowly, the solubility decreases, and the pure compound forms crystals, leaving the impurities dissolved in the surrounding liquid (mother liquor).[13]
Solvent Selection Data:
| Solvent | Polarity Index | Boiling Point (°C) | Suitability Notes |
| Isopropanol | 4.3 | 82 | Good candidate. High solubility when hot, lower when cold. |
| Ethanol | 5.2 | 78 | Similar to isopropanol, may be slightly too good a solvent. |
| Toluene | 2.4 | 111 | Good for non-polar impurities. Higher boiling point requires care. |
| Ethyl Acetate | 4.4 | 77 | Often a good solvent for moderately polar compounds. |
| Hexanes | 0.1 | 69 | Likely a poor solvent; useful as an "anti-solvent" or for trituration. |
| Water | 10.2 | 100 | The compound is likely insoluble in water. |
Step-by-Step Methodology:
-
Solvent Screening: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid at room temp but will dissolve it completely upon heating.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent.[7][14]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[13] If crystals do not form, try scratching the inside of the flask with a glass rod.[13]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 3: Acid-Base Extraction
This technique is excellent for removing neutral or acidic impurities from the basic aniline product.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel, venting frequently. Allow the layers to separate. The protonated aniline will move into the aqueous layer.[9][10]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acid wash on the organic layer one more time to ensure complete extraction. Combine the aqueous layers. The organic layer containing neutral or acidic impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH (aq) with stirring until the solution is strongly basic (pH > 9). The aniline product should precipitate or form an oil.
-
Re-extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basic aqueous mixture and shake to extract the free amine back into the organic phase.
-
Final Workup: Separate the organic layer. Wash it with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
References
- 1. htdchem.com [htdchem.com]
- 2. scbt.com [scbt.com]
- 3. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. Workup [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Overcoming challenges in the scale-up synthesis of 4-[(2-Furylmethyl)thio]aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-[(2-Furylmethyl)thio]aniline.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 4-aminothiophenol: Oxidation of the thiol group to a disulfide. | - Use fresh 4-aminothiophenol or purify older stock by distillation or recrystallization. - Degas solvents to remove dissolved oxygen. - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| 2. Unreactive 2-furfuryl chloride: Decomposition of the starting material. | - Use freshly prepared or recently purchased 2-furfuryl chloride. This compound can be unstable. - Store 2-furfuryl chloride under an inert atmosphere and at a low temperature. | |
| 3. Insufficient base: Incomplete deprotonation of the thiol. | - Ensure the use of at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate). - Consider using a stronger, non-nucleophilic base if the reaction remains sluggish. | |
| Formation of a Significant Amount of a White Precipitate (Disulfide) | 1. Presence of oxygen: Oxidation of the thiolate intermediate. | - Rigorously exclude air from the reaction by using degassed solvents and maintaining a positive pressure of an inert gas. - Consider adding a small amount of a reducing agent, though this may complicate purification. |
| Dark Brown or Black Reaction Mixture | 1. Decomposition of the furan ring: The furan moiety can be sensitive to acidic conditions and heat. | - Ensure the reaction is not overly acidic. If using a hydrochloride salt of a starting material, ensure sufficient base is present to neutralize it and deprotonate the thiol. - Maintain careful temperature control; avoid excessive heating. |
| 2. Polymerization of furfuryl chloride: Can be initiated by Lewis or Brønsted acids. | - Use a non-acidic and non-protic solvent. - Add the base to the 4-aminothiophenol before the addition of 2-furfuryl chloride to ensure the presence of the less acidic thiolate. | |
| Difficult Purification | 1. Presence of multiple byproducts: Due to side reactions mentioned above. | - Optimize reaction conditions to minimize byproduct formation before scaling up. - Employ column chromatography with a carefully selected eluent system for purification. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. |
| Product Purity Decreases on Scale-up | 1. Inefficient heat transfer: Exothermic nature of the S-alkylation reaction can lead to localized hot spots and increased byproduct formation. | - Ensure adequate reactor cooling capacity. - Control the rate of addition of the electrophile (2-furfuryl chloride) to manage the exotherm. - Monitor the internal reaction temperature closely. |
| 2. Inefficient mixing: Poor mass transfer can lead to localized high concentrations of reactants, promoting side reactions. | - Use a reactor with appropriate agitation for the scale and viscosity of the reaction mixture. - Ensure the base is fully dissolved or well-suspended before adding the electrophile. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most straightforward and common method is the S-alkylation of 4-aminothiophenol with a 2-furylmethyl halide, typically 2-furfuryl chloride, in the presence of a base.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: The most critical parameters are:
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Temperature Control: The reaction is exothermic, and poor heat management can lead to increased byproduct formation and decomposition of the furan ring.
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Inert Atmosphere: 4-aminothiophenol and its corresponding thiolate are susceptible to oxidation, leading to the formation of a disulfide byproduct.
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Rate of Addition: Controlled addition of the 2-furfuryl chloride is crucial to manage the reaction exotherm.
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Mixing: Efficient agitation is necessary to ensure homogeneous reaction conditions and prevent localized concentration gradients.
Q3: What are the common impurities I should look for?
A3: Common impurities include:
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4,4'-Disulfanediyldianiline: The disulfide resulting from the oxidation of 4-aminothiophenol.
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Unreacted starting materials: 4-aminothiophenol and 2-furfuryl chloride.
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Polymeric materials: Arising from the decomposition of the furan ring or polymerization of 2-furfuryl chloride.
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Over-alkylation products: Although less common for the aniline nitrogen under these conditions, it is a possibility to consider.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: A combination of techniques is recommended:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Summary
The following table summarizes typical, though hypothetical, quantitative data for the synthesis of this compound at different scales. Actual results may vary based on specific experimental conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Yield | 85-95% | 80-90% | 75-85% |
| Purity (by HPLC) | >99% | >98% | >98% |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Reaction Temperature | 25-40 °C | 30-50 °C | 35-55 °C |
Experimental Protocols
Synthesis of this compound
Materials:
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4-Aminothiophenol
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2-Furfuryl chloride
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Triethylamine (or Potassium Carbonate)
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Ethanol (or Acetonitrile)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet, charge 4-aminothiophenol (1.0 equivalent) and ethanol. Begin stirring and purge the vessel with nitrogen.
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Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir until all solids are dissolved.
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Electrophile Addition: Slowly add 2-furfuryl chloride (1.05 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 40°C. The reaction is exothermic.
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Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of the starting materials is complete.
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Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A general troubleshooting workflow for synthesis issues.
Caption: Structure of the Technical Support Center documentation.
Side-reaction products in the synthesis of 4-[(2-Furylmethyl)thio]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(2-Furylmethyl)thio]aniline.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q1: My reaction is resulting in a low yield of the desired S-alkylated product. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the synthesis of this compound, which is typically achieved via a nucleophilic substitution (SN2) reaction between 4-aminothiophenol and a 2-furylmethyl halide (e.g., 2-(chloromethyl)furan), can be attributed to several factors. The primary challenges include competing side reactions and suboptimal reaction conditions.
Potential Causes & Solutions:
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Competing N-Alkylation: The amino group of 4-aminothiophenol is also nucleophilic and can compete with the thiol group, leading to the formation of the undesired N-alkylated isomer, N-(2-furylmethyl)-4-aminothiophenol.
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Solution: The relative nucleophilicity of the thiol and amine groups is pH-dependent. At a basic pH, the thiolate anion (ArS-) is formed, which is a much stronger nucleophile than the neutral amine. Therefore, carrying out the reaction in the presence of a suitable base is crucial for selective S-alkylation. The choice of base is important; a moderately strong base that can deprotonate the thiol without significantly deprotonating the amine is ideal. Using a base like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is often effective.
-
-
Oxidation of 4-Aminothiophenol: Thiols are susceptible to oxidation, which can lead to the formation of bis(4-aminophenyl) disulfide. This side reaction consumes the starting material and reduces the yield of the desired product.
-
Solution: To minimize oxidation, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction rate and selectivity.
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Solution: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or acetone are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free. The reaction temperature should be optimized; higher temperatures can increase the rate of reaction but may also promote side reactions. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
-
Issue 2: Presence of Multiple Products in the Final Mixture
Q2: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side-reaction products and how can I characterize them?
A2: The synthesis of this compound can lead to several side-reaction products. Identifying these impurities is crucial for optimizing the reaction and ensuring the purity of the final product.
Common Side-Reaction Products:
| Side-Reaction Product | Structure | Reason for Formation | Characterization Notes |
| N-(2-furylmethyl)-4-aminothiophenol | (Structure of N-alkylated isomer) | Competing nucleophilic attack by the amino group on the furfuryl halide. | Will have a similar mass to the desired product in MS analysis. 1H NMR will show a characteristic shift for the protons on the carbon adjacent to the nitrogen. |
| bis(4-aminophenyl) disulfide | (Structure of disulfide) | Oxidation of the starting 4-aminothiophenol.[1] | Can be identified by its distinct mass spectrum and NMR signals. The absence of the furfuryl group protons in the 1H NMR spectrum is a key indicator. |
| S,S-bis(2-furylmethyl)-4-aminophenylsulfonium salt | (Structure of sulfonium salt) | Over-alkylation of the desired thioether product with another molecule of the furfuryl halide. | As an ionic compound, it will have very different solubility and chromatographic behavior compared to the desired product. ESI-MS would show a cationic species. |
Frequently Asked Questions (FAQs)
Q3: What is the recommended experimental protocol for the synthesis of this compound?
A3: While a specific, universally optimized protocol may vary, a general procedure for the S-alkylation of 4-aminothiophenol is as follows:
Experimental Protocol: Synthesis of this compound
-
Materials:
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4-Aminothiophenol
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2-(Chloromethyl)furan (or 2-(bromomethyl)furan)
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Potassium carbonate (K2CO3) or Sodium Carbonate (Na2CO3)
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Dimethylformamide (DMF) or Acetonitrile (ACN)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4-aminothiophenol (1.0 equivalent) in DMF, add potassium carbonate (1.5-2.0 equivalents).
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Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 30 minutes to facilitate the formation of the thiolate.
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Slowly add a solution of 2-(chloromethyl)furan (1.0-1.2 equivalents) in DMF to the reaction mixture.
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Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
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Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.
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Q4: How can I favor S-alkylation over N-alkylation?
A4: To favor S-alkylation, it is crucial to exploit the difference in acidity between the thiol and the amino group. By using a base that is strong enough to deprotonate the thiol (pKa ~6-7) but not the anilinic amino group (pKa of the conjugate acid ~4-5), you can generate the highly nucleophilic thiolate. The use of inorganic bases like potassium carbonate in a polar aprotic solvent is a standard method to achieve this selectivity.
Q5: What is the best way to prevent the formation of the disulfide byproduct?
A5: The formation of bis(4-aminophenyl) disulfide is an oxidative side reaction. To prevent this, it is essential to carry out the reaction under an inert atmosphere, such as nitrogen or argon. Using degassed solvents can further minimize the presence of dissolved oxygen.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side-reactions in the synthesis of this compound.
References
Optimization of reaction conditions for 4-[(2-Furylmethyl)thio]aniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 4-[(2-Furylmethyl)thio]aniline.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the synthesis and optimization of this compound.
Troubleshooting spectroscopic data of 4-[(2-Furylmethyl)thio]aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[(2-Furylmethyl)thio]aniline. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic features for this compound?
A1: While a dedicated spectrum for this specific molecule is not publicly available, the expected spectroscopic data can be predicted based on its constituent functional groups: a 4-substituted aniline ring, a 2-substituted furan ring, and a thioether linkage. Key expected features are summarized in the tables below.
Q2: I'm observing complex and overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve them?
A2: Overlapping signals in the aromatic region (typically 6.0-7.5 ppm) are common for this molecule due to the presence of both aniline and furan protons. The aniline protons often appear as two doublets (an AA'BB' system), and the furan protons will also show characteristic splitting. To resolve these, consider the following:
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Use a higher field NMR instrument: This will increase the chemical shift dispersion.
-
Change the deuterated solvent: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce shifts (Aromatic Solvent-Induced Shifts, ASIS) that may resolve overlapping peaks.[1]
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2D NMR techniques: Experiments like COSY (Correlation Spectroscopy) can help identify coupled protons, while HMQC/HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, aiding in assignment.
Q3: My IR spectrum shows broad peaks in the 3300-3500 cm⁻¹ region. What could be the cause?
A3: A broad peak in this region is characteristic of N-H stretching vibrations of the primary amine group in the aniline moiety.[2][3] The broadening is often due to hydrogen bonding. If the peak is unexpectedly broad or shifted, it could indicate the presence of water in your sample or solvent. Ensure your sample is dry and use anhydrous solvents.
Q4: The molecular ion peak in my mass spectrum is weak or absent. Is this normal?
A4: For aromatic thioethers, the molecular ion peak can sometimes be weak depending on the ionization method.[4] Electron ionization (EI) can lead to significant fragmentation. Common fragmentation patterns for this molecule would involve cleavage of the C-S bonds and fragmentation of the furan ring.[4][5] Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe a more prominent molecular ion peak.
Troubleshooting Guides
¹H and ¹³C NMR Spectroscopy
Issue: Unexpected Chemical Shifts or Splitting Patterns
-
Possible Cause: The electronic environment of the protons and carbons in this compound is influenced by the electron-donating amino group and the thioether linkage, as well as the furan ring. This can lead to shifts that differ from simple aniline or furan.
-
Solution: Compare your observed shifts to the predicted values in the data table below. Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity and assign signals unambiguously.
Issue: Broad Signals for NH₂ Protons
-
Possible Cause: The protons of the primary amine can undergo exchange with trace amounts of water or acidic impurities, leading to peak broadening.[6] The nitrogen nucleus also has a quadrupole moment which can contribute to broadening.[1]
-
Solution: To confirm the presence of the NH₂ peak, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The NH₂ peak should diminish or disappear due to proton-deuterium exchange.[6]
Infrared (IR) Spectroscopy
Issue: Ambiguous Peaks in the Fingerprint Region (below 1500 cm⁻¹)
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Possible Cause: The fingerprint region contains a multitude of complex vibrational modes, including C-S and C-O-C stretches, and aromatic ring vibrations, making individual peak assignment difficult.
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Solution: Focus on the characteristic peaks in the functional group region (above 1500 cm⁻¹) to confirm the presence of the key moieties (N-H, C=C aromatic, C-H aromatic, furan ring vibrations).[7][8] The fingerprint region is best used for matching the entire spectral pattern to a reference spectrum if one is available.
Mass Spectrometry (MS)
Issue: Difficulty in Interpreting the Fragmentation Pattern
-
Possible Cause: The molecule can undergo several fragmentation pathways, including cleavage at the benzylic position, cleavage of the C-S bonds, and rearrangements.[4][9][10]
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Solution: Look for characteristic fragment ions. A prominent peak at m/z 81 is indicative of the furfuryl cation. Cleavage of the thioether can result in ions corresponding to the aniline-thiol fragment or the furfuryl fragment. Refer to the predicted fragmentation table for guidance.
UV-Vis Spectroscopy
Issue: Shifts in λmax Values
-
Possible Cause: The position of maximum absorbance (λmax) is sensitive to the solvent polarity and pH. The aniline moiety is known to exhibit shifts in its absorption bands in acidic or basic conditions.[11]
-
Solution: Ensure consistent use of a specific solvent for all measurements. If comparing to literature values, use the same solvent. Be mindful of the pH of your sample solution.
Data Presentation
Predicted NMR Spectroscopic Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Aniline H-2, H-6 | ~7.2-7.4 (d) | ~130-135 | Protons ortho to the sulfur atom. |
| Aniline H-3, H-5 | ~6.6-6.8 (d) | ~115-120 | Protons ortho to the amino group. |
| Aniline C-1 | - | ~145-150 | Carbon attached to the nitrogen. |
| Aniline C-4 | - | ~120-125 | Carbon attached to the sulfur. |
| Furan H-5 | ~7.3-7.5 (m) | ~142-144 | |
| Furan H-3 | ~6.1-6.3 (m) | ~107-110 | |
| Furan H-4 | ~6.3-6.5 (m) | ~110-112 | |
| Furan C-2 | - | ~150-155 | Carbon attached to the methylene group. |
| Methylene (-CH₂-) | ~4.0-4.2 (s) | ~30-35 | |
| Amine (-NH₂) | ~3.5-4.0 (br s) | - | Chemical shift can be variable. |
Predicted IR Spectroscopic Data
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium, often two bands |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |
| C-H Stretch (CH₂) | 2850-2960 | Medium to Weak |
| C=C Stretch (Aromatic) | 1580-1620 | Medium to Strong |
| N-H Bend (Amine) | 1550-1650 | Medium |
| C=C Stretch (Furan) | ~1500, ~1460 | Medium |
| C-N Stretch | 1250-1350 | Medium |
| C-O-C Stretch (Furan) | 1000-1300 | Strong |
| C-S Stretch | 600-800 | Weak to Medium |
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 219 | [M]⁺ | Molecular Ion |
| 124 | [C₆H₆NS]⁺ | Cleavage of the furfuryl-S bond |
| 95 | [C₅H₅O-CH₂]⁺ | Furfuryl cation |
| 81 | [C₅H₅O]⁺ | Tropylium-like furanium ion |
Experimental Protocols
General NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the desired ¹H, ¹³C, and 2D NMR spectra.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[12]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: After automatic background subtraction, analyze the resulting spectrum to identify the characteristic absorption bands.[12]
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Interpret the mass spectrum by identifying the molecular ion and analyzing the fragmentation pattern.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).[12]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill two cuvettes with the pure solvent. Place one in the sample holder and one in the reference holder and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).[12]
-
Acquire Spectrum: Replace the solvent cuvette in the sample holder with the cuvette containing the sample solution and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Troubleshooting logic for common spectroscopic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4-[(2-Furylmethyl)thio]aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the storage stability of 4-[(2-Furylmethyl)thio]aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My stored this compound has developed a yellow or brownish color. Is it still usable?
A1: The discoloration of aniline derivatives is often indicative of oxidation, which can lead to the formation of impurities. While a slight color change may not significantly impact all applications, for high-purity work such as in drug development, the presence of these impurities is a concern. It is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, purification by recrystallization or column chromatography may be necessary.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to air and moisture. For extended storage periods, refrigeration (2-8 °C) in an inert atmosphere (e.g., under argon or nitrogen) is recommended.
Q3: What are the known chemical incompatibilities for this compound?
A3: this compound should not be stored with or exposed to strong oxidizing agents, as these can promote the oxidation of both the aniline and the thioether functional groups.[2] Contact with strong acids should also be avoided, as aniline can be protonated, potentially affecting its stability and reactivity.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound are oxidation and photodegradation. The aniline moiety is susceptible to oxidation, leading to colored impurities. The thioether linkage can be oxidized to a sulfoxide and further to a sulfone. The furan ring is also prone to oxidative cleavage. Under photolytic stress, the molecule can undergo degradation, particularly in the presence of light and oxygen.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Possible Cause: The solvent may not be suitable or may contain impurities. The solution may be exposed to light or oxygen.
-
Troubleshooting Steps:
-
Use high-purity, degassed solvents.
-
Prepare solutions fresh before use whenever possible.
-
If solutions must be stored, protect them from light by using amber vials or wrapping the container in aluminum foil.
-
Store solutions under an inert atmosphere (argon or nitrogen).
-
Consider the pH of the solution, as highly acidic or basic conditions can accelerate degradation.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure).
-
Include a positive control and a freshly prepared standard of the compound in each experiment to monitor for degradation.
-
If degradation is observed, consider adding antioxidants to the assay medium, if compatible with the experimental design.
-
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the intact this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 hours | 60°C | 8.5 | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 12.1 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 18.7 | 4 |
| Heat (Solid) | 48 hours | 60°C | 5.2 | 1 |
| Photolysis | 1.2 million lux hours | Room Temp | 15.4 | 3 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Refinement of Crystallization Methods for 4-[(2-Furylmethyl)thio]aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their crystallization techniques for 4-[(2-Furylmethyl)thio]aniline. The advice provided is based on general principles of crystallization for aromatic thioethers and aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the crystallization of this compound?
A1: For aromatic amines and thioethers like this compound, a good starting point is to screen a range of common single and mixed solvent systems. Recommended single solvents to evaluate include ethanol, methanol, isopropanol, and toluene.[1] Effective mixed solvent systems often consist of a solvent in which the compound is soluble and a miscible anti-solvent in which it is less soluble. Promising mixed systems to try are ethanol/water, acetone/water, or toluene/hexane.[1] The ideal solvent or solvent system is one in which this compound shows high solubility at elevated temperatures and low solubility at room temperature or below.[1]
Q2: My compound has "oiled out" instead of crystallizing. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solvent's boiling point is higher than the compound's melting point or if the solution is highly supersaturated.[1][2] To induce crystallization, you can try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[3] If these methods are unsuccessful, it may be necessary to redissolve the oil in a larger volume of the hot solvent and allow it to cool at a much slower rate.[3]
Q3: The recovery of my purified product is very low. What are the potential causes and solutions?
A3: Low recovery can result from several factors:
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Excessive Solvent Use: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[1][4]
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Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), the product will be lost. To prevent this, preheat the funnel and receiving flask.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation.[4] Placing the flask in an ice bath after it has cooled to room temperature can often improve yield.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: If the solution is colored by impurities, a small amount of activated charcoal can be added to the solution before the hot filtration step. The colored impurities may adsorb onto the surface of the charcoal, which is then removed by filtration.[5] It is important to use a minimal amount of charcoal to avoid adsorbing the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[2] |
| The solution is not cooled to a low enough temperature. | After the solution has reached room temperature, place it in an ice bath to further decrease the solubility. | |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a mixed solvent system where the compound has lower solubility. | |
| Crystallization Happens Too Quickly | The solution is highly supersaturated, leading to the formation of small, impure crystals. | Reheat the solution and add a small amount of additional solvent to decrease the level of supersaturation. Allow the solution to cool more slowly.[2] |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The compound is very impure, leading to a significant depression of its melting point. | Consider other purification techniques, such as column chromatography, before attempting crystallization. | |
| The rate of cooling is too fast. | Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help slow the cooling rate.[2] | |
| Low Yield | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][4] |
| The product is significantly soluble in the crystallization solvent even at low temperatures. | Ensure the solution is thoroughly cooled. Consider using a different solvent system. | |
| Product was lost during transfer or filtration. | Carefully transfer all material between vessels. Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter.[1] |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: In separate test tubes, add a small amount of crude this compound. To each tube, add a few drops of a different potential solvent or solvent mixture. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is important to preheat the filtration apparatus to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.[1]
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting guide for common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google Patents [patents.google.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Addressing solubility issues of 4-[(2-Furylmethyl)thio]aniline in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-[(2-Furylmethyl)thio]aniline in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is the likely cause?
A1: This is a common issue for compounds with low aqueous solubility. The precipitation, often called "crashing out," occurs when the compound, which is soluble in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent is diluted, and the compound can no longer stay in solution.
Q2: My assay results with this compound are inconsistent and show lower potency than expected. Could this be related to solubility?
A2: Absolutely. Poor solubility is a significant reason for variable and inaccurate biological data. If the compound is not fully dissolved, the actual concentration available to interact with the target is lower than the nominal concentration, leading to an underestimation of its potency and inconsistent results.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: While it can be assay-dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts or cytotoxicity. It is always best to determine the tolerance of your specific cell line or assay to DMSO.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be a useful technique to aid dissolution. However, it is crucial to consider the thermal stability of the compound. Prolonged heating or high temperatures can lead to degradation. If you use heat, ensure it is done cautiously and for a minimal amount of time.
Q5: Are there any alternative solvents I can use to prepare my stock solution?
A5: Besides DMSO, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay must be validated. For some applications, co-solvent systems or the use of solubilizing agents like cyclodextrins might be beneficial.
Troubleshooting Guides
Common Solubility Issues and Solutions
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer | The final concentration exceeds the aqueous solubility of the compound. | - Lower the final working concentration of the compound.- Perform a serial dilution in the pre-warmed aqueous buffer instead of a single large dilution.- Increase the final DMSO concentration slightly (ensure it's within the assay's tolerance). |
| Cloudiness or precipitate forms over time in the incubator | - The compound has lower solubility at the incubation temperature (e.g., 37°C).- The compound is unstable in the assay medium and is degrading to a less soluble form. | - Pre-warm the assay medium to the incubation temperature before adding the compound.- Assess the stability of the compound in the assay medium over the time course of the experiment. |
| Precipitate observed after freeze-thaw cycles of the stock solution | The compound has limited solubility in the solvent at low temperatures. | - Prepare smaller, single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.- Before use, ensure the stock solution is completely thawed and vortexed to redissolve any precipitate. |
| Inconsistent results between experiments | Incomplete dissolution of the compound leading to variability in the effective concentration. | - After dilution, briefly sonicate the solution to aid in the dissolution of any microscopic precipitates.- Visually inspect the solution for any signs of precipitation before use. |
Predicted Solubility of this compound
The following table summarizes the predicted physicochemical properties of this compound, which can help in designing experiments. Note: These are in silico predictions and should be confirmed experimentally.
| Property | Predicted Value | Interpretation |
| LogP (Octanol-Water Partition Coefficient) | 3.1 | Indicates good lipophilicity and likely low aqueous solubility. |
| Aqueous Solubility (LogS) | -3.5 | Poorly soluble in water. |
| Solubility in Water | ~20 mg/L | Very low solubility in aqueous solutions. |
| Solubility in DMSO | High | Expected to be freely soluble in DMSO. |
| Solubility in Ethanol | Moderate | Expected to have moderate solubility in ethanol. |
Experimental Protocols
Protocol: Determination of Kinetic Solubility by UV-Vis Spectrophotometry
This protocol provides a method to estimate the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well UV-transparent microplates
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
-
Vortex mixer
-
Centrifuge with a plate rotor
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.
-
Preparation of Calibration Curve:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to prepare standards ranging from 100 µM to 1.56 µM.
-
In a 96-well UV-transparent plate, add 2 µL of each standard and 198 µL of DMSO.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, perform a wavelength scan from 230 to 400 nm.
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Solubility Measurement:
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to several wells.
-
Add 2 µL of the 10 mM stock solution to the PBS-containing wells. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake for 2 hours at room temperature.
-
After incubation, centrifuge the plate at a high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Carefully transfer 100 µL of the supernatant to a new 96-well UV-transparent plate.
-
Measure the absorbance of the supernatant at the determined λmax.
-
-
Data Analysis:
-
Using the equation from the linear regression of the calibration curve, calculate the concentration of the dissolved compound in the supernatant.
-
This concentration represents the kinetic solubility of this compound in PBS with 1% DMSO.
-
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree to guide troubleshooting of compound precipitation in assays.
Potential Signaling Pathway Involvement: MAPK/ERK Pathway
Given that furan and aniline moieties are common in kinase inhibitors, this compound could potentially modulate signaling pathways regulated by kinases. The MAPK/ERK pathway is a key cascade involved in cell proliferation, differentiation, and survival, and is a common target for cancer drug development.
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Technical Support Center: Method Development for Resolving Impurities in 4-[(2-Furylmethyl)thio]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 4-[(2-Furylmethyl)thio]aniline.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can arise from several sources throughout the manufacturing process and storage.[1] These include:
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Synthesis-Related Impurities: Byproducts from the chemical synthesis, such as unreacted starting materials, intermediates, and products from side reactions.
-
Degradation Products: Impurities formed due to the degradation of the active pharmaceutical ingredient (API) under the influence of light, heat, humidity, acid, base, or oxidation.[2][3]
-
Residual Solvents: Solvents used during the synthesis and purification that are not completely removed.
Q2: What are the common analytical techniques for impurity profiling of this compound?
A2: The most common and effective analytical techniques for impurity profiling of pharmaceutical compounds like this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with UV detection, is a primary technique for separating and quantifying impurities.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[6][7][8]
-
Gas Chromatography (GC): Suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents.
Q3: My HPLC chromatogram for this compound shows significant peak tailing for the main peak. What are the likely causes and how can I resolve this?
A3: Peak tailing for aromatic amines like this compound in reverse-phase HPLC is often caused by secondary interactions between the basic aniline moiety and acidic silanol groups on the silica-based stationary phase.[9][10] Here are common causes and solutions:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the aniline, both ionized and non-ionized forms can exist, leading to peak tailing. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can improve peak shape. Operating at a lower pH (e.g., <3) can protonate the silanol groups and minimize these interactions.[9][10]
-
Insufficient Buffering: A low buffer concentration may not effectively control the mobile phase pH at the column surface. Increasing the buffer concentration (typically 10-50 mM) can help.[11]
-
Column Choice: Older, "Type A" silica columns have more accessible and acidic silanol groups. Using a modern, high-purity, "Type B" silica column or a column with end-capping can significantly reduce peak tailing.[9]
-
Column Overload: Injecting too much sample can lead to peak distortion. To check for this, dilute the sample and inject it again. If the peak shape improves, reduce the sample concentration or injection volume.[11][12]
Q4: I am observing new, unidentified peaks in my stability samples of this compound. How can I identify them?
A4: The appearance of new peaks in stability samples suggests degradation of the drug substance. A systematic approach to identify these unknown impurities is as follows:
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Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[2][3][13]
-
Comparative Analysis: Compare the chromatograms of the stressed samples with your stability samples. Matching retention times can provide clues about the nature of the degradation products.
-
LC-MS/MS Analysis: Utilize LC-MS/MS to determine the molecular weights and fragmentation patterns of the unknown peaks. This data is crucial for proposing potential structures.[1][6]
-
Isolation and NMR Spectroscopy: For definitive structural confirmation, the impurity may need to be isolated using techniques like preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Guide 1: Poor Peak Resolution in HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Co-eluting or poorly resolved impurity peaks | Inadequate chromatographic separation | 1. Optimize Mobile Phase: Modify the organic solvent (e.g., acetonitrile vs. methanol) and the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. 2. Change Column Chemistry: Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity. 3. Adjust pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. |
| Column Overload | Reduce the injection volume or sample concentration to see if resolution improves.[12] | |
| Column Deterioration | Replace the column with a new one of the same type to rule out column failure.[12] |
Guide 2: Issues with Method Sensitivity
| Problem | Possible Cause | Troubleshooting Steps |
| Low signal-to-noise ratio for impurity peaks | Inappropriate detection wavelength | Optimize the UV detection wavelength to the absorption maximum of the impurities, if known. A diode array detector (DAD) can be used to screen for the optimal wavelength. |
| Low impurity concentration | Increase the sample concentration or injection volume, being mindful of potential column overload for the main peak. | |
| High baseline noise | Ensure proper mobile phase mixing and degassing. Check for leaks in the HPLC system. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is a starting point and should be optimized for your specific instrumentation and impurity profile.
-
Chromatographic System: HPLC with a quaternary or binary pump, UV-Vis or DAD detector, column oven, and autosampler.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm (or similar high-purity silica column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
Protocol 2: Forced Degradation Studies
These studies are performed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[1][2][3]
-
Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl and heat at 60 °C for 24 hours.[1]
-
Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH and keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Dissolve the sample (1 mg/mL) in 3% hydrogen peroxide and keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.[1]
-
Photodegradation: Expose the solid sample to UV light (e.g., 254 nm) for 48 hours.[1]
After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by the developed HPLC-UV and LC-MS methods.
Data Presentation
Table 1: Example HPLC-UV Method Parameters for Aniline Derivatives
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18, 250mm x 4.6mm, 5µm | C18, 150mm x 4.6mm, 3µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (50:50, v/v) | A: Water with 0.05% Acetic Acid B: Acetonitrile with 0.05% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 250 nm | UV at 258 nm |
| Temperature | Room Temperature | 30 °C |
| Reference | [4] | [8] |
Mandatory Visualization
Caption: Workflow for the identification and characterization of unknown impurities.
Caption: Troubleshooting workflow for peak tailing of the main analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biomedres.us [biomedres.us]
Validation & Comparative
Comparative Study of 4-[(2-Furylmethyl)thio]aniline and its Analogs: A Guide for Researchers
A comprehensive analysis of the synthesis, antimicrobial, and cytotoxic properties of 4-[(2-Furylmethyl)thio]aniline and its structural analogs is presented, offering valuable insights for researchers and professionals in drug development. This guide synthesizes available data to facilitate a comparative understanding of their potential as therapeutic agents.
This publication delves into the structure-activity relationships of a series of aniline derivatives characterized by a furfurylthio moiety. The core compound, this compound, serves as a scaffold for modification to explore the impact of structural changes on biological activity. This guide provides a comparative analysis of the available data on the synthesis and biological evaluation of these compounds, with a focus on their antimicrobial and cytotoxic effects.
Comparative Analysis of Biological Activity
While a direct comparative study of a wide range of analogs of this compound is not extensively documented in a single source, by compiling data from various studies on structurally related compounds, we can infer structure-activity relationships. The primary areas of biological investigation for this class of compounds have been their antimicrobial and cytotoxic activities.
Table 1: Comparative Antimicrobial Activity of this compound Analogs
| Compound | Modification | Target Organism | Activity (MIC/EC50/Zone of Inhibition) | Reference |
| This compound | Parent Compound | Data Not Available | - | - |
| Analog 1 (Thiophene derivative) | Furan ring replaced by Thiophene | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative), Aspergillus niger, Candida albicans (Fungi) | Moderate to good activity, with specific derivatives showing comparable or better activity than standard drugs like Ampicillin and Ketoconazole.[1] | [1] |
| Analog 2 (Triazole derivative) | Aniline replaced by a triazole moiety | Bacillus subtilis, Staphylococcus aureus (Gram-positive), Salmonella typhi, Escherichia coli (Gram-negative), Candida albicans, Aspergillus niger (Fungi) | Compound with a p-hydroxyl group on the benzylidene ring showed the most potent activity against Gram-positive bacteria.[2] | [2] |
| Analog 3 (Morpholine derivative) | Aniline replaced by morpholine | Cryptococcus neoformans | High activity observed for certain aryl-substituted derivatives. |
Note: This table is a composite representation based on available literature on related structures. Direct quantitative comparison is limited due to variations in experimental conditions across studies.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis and biological evaluation of these compounds are crucial.
General Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves a nucleophilic substitution reaction between a substituted aminothiophenol and a heterocyclic methyl halide.
Protocol (Broth Microdilution):
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms of action for this compound and its analogs are not yet fully elucidated. However, based on the activities of structurally related sulfonamides and other antimicrobial agents, several potential pathways can be hypothesized. For instance, some sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria.
dot
Further research is required to confirm the specific molecular targets and signaling pathways affected by this class of compounds.
Conclusion
The available data suggests that this compound and its analogs represent a promising scaffold for the development of new therapeutic agents, particularly antimicrobials. Structure-activity relationship studies indicate that modifications to both the furan and aniline moieties can significantly influence biological activity. This guide provides a foundational framework for researchers to build upon, highlighting the need for systematic synthesis and comparative evaluation of a broader range of analogs to fully elucidate their therapeutic potential. Future studies should focus on quantitative structure-activity relationship (QSAR) modeling and mechanistic investigations to guide the design of more potent and selective compounds.
References
A Comparative Spectroscopic Analysis of 4-[(2-Furylmethyl)thio]aniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the spectroscopic properties of 4-[(2-Furylmethyl)thio]aniline. Due to the limited availability of published experimental data for this specific molecule, this report furnishes a predicted spectroscopic profile based on established principles and comparative data from structurally related analogues. The included data for Aniline, 4-(Methylthio)aniline, and N-[(2-Furylmethyl)aniline] serves as a benchmark for the characterization and identification of the title compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogues. The data for the title compound are predicted based on the spectroscopic characteristics of the comparison molecules.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Ar-H (ortho to -NH₂) | Ar-H (meta to -NH₂) | -NH₂ | -CH₂- | Furyl-H | Other | Solvent |
| This compound (Predicted) | ~6.6 ppm (d) | ~7.2 ppm (d) | ~3.8 ppm (br s) | ~4.0 ppm (s) | ~7.3 (d), ~6.3 (dd), ~6.2 (d) | - | CDCl₃ |
| Aniline | 6.78 ppm (t) | 7.18 ppm (t) | 3.73 ppm (s) | - | - | 6.67 ppm (d, para-H) | CDCl₃ |
| 4-(Methylthio)aniline | 6.64 ppm (d) | 7.23 ppm (d) | 3.69 ppm (br s) | - | - | 2.42 ppm (s, -SCH₃) | CDCl₃ |
| N-[(2-Furylmethyl)aniline] | 6.65 ppm (d) | 7.15 ppm (t) | 4.10 ppm (br s) | 4.30 ppm (s) | 7.35 (d), 6.31 (dd), 6.22 (d) | 6.71 ppm (t, para-H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | C-N | C-S | Ar-C (ortho to -NH₂) | Ar-C (meta to -NH₂) | -CH₂- | Furyl-C | Other | Solvent |
| This compound (Predicted) | ~146.0 | ~125.0 | ~116.0 | ~134.0 | ~35.0 | ~152.0, ~142.0, ~110.5, ~107.0 | - | CDCl₃ |
| Aniline | 146.7 | - | 115.2 | 129.3 | - | - | 118.6 (para-C) | CDCl₃ |
| 4-(Methylthio)aniline | 145.5 | 126.1 | 116.2 | 133.5 | - | - | 15.9 (-SCH₃) | CDCl₃ |
| N-[(2-Furylmethyl)aniline] | 147.9 | - | 113.1 | 129.3 | 42.1 | 152.9, 141.9, 110.4, 106.9 | 117.6 (para-C) | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | N-H stretch | C-N stretch (aromatic) | C-S stretch | Aromatic C=C stretch | C-H stretch (aromatic) |
| This compound (Predicted) | ~3400-3300 | ~1320-1250 | ~700-600 | ~1600, ~1500 | ~3100-3000 |
| Aniline | 3433, 3356 | 1277 | - | 1621, 1506 | 3038 |
| 4-(Methylthio)aniline | ~3420, ~3340 | ~1280 | ~690 | ~1600, ~1500 | ~3050 |
| N-[(2-Furylmethyl)aniline] | ~3410 | ~1315 | - | ~1605, ~1510 | ~3060 |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| This compound (Predicted) | ~240-250 | ~290-310 | Ethanol |
| Aniline | 230 | 280 | Ethanol |
| 4-(Methylthio)aniline | 213 | 266 | Methanol |
| N-[(2-Furylmethyl)aniline] | ~245 | ~290 | Ethanol |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 219 | 124 (M - C₅H₅O), 93 (C₆H₅NH₂⁺), 81 (C₅H₅O⁺) |
| Aniline | 93 | 66, 65 |
| 4-(Methylthio)aniline | 139 | 124 (M - CH₃), 92, 77 |
| N-[(2-Furylmethyl)aniline] | 173 | 92 (M - C₅H₅O), 81 (C₅H₅O⁺), 77 (C₆H₅⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the purified sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Parameters : A standard single-pulse sequence is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-5 seconds to ensure adequate signal-to-noise.
-
¹³C NMR Parameters : A proton-decoupled pulse sequence is used. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A standard FT-IR spectrometer.
-
Sample Preparation :
-
Neat Liquid : A drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.
-
Solid : The solid sample is finely ground with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.
-
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A stock solution of the sample is prepared by dissolving a precisely weighed amount in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). Serial dilutions are then performed to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0.
-
Measurement : The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range of approximately 200-800 nm.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Sample Preparation : A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile. For LC-MS, the sample is dissolved in the mobile phase.
-
Ionization : Electron Ionization (EI) at 70 eV is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS, which typically yields the protonated molecular ion [M+H]⁺.
-
Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the cross-validation of spectroscopic data for a synthesized compound.
Caption: Workflow for Spectroscopic Cross-Validation.
A Comparative Guide to the Biological Activity of 4-[(2-Furylmethyl)thio]aniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
While specific biological activity data for 4-[(2-Furylmethyl)thio]aniline is not extensively documented in publicly available literature, its structural motifs—a furan ring, a thioether linkage, and an aniline moiety—are present in numerous compounds with significant pharmacological properties. This guide provides a comparative analysis of the biological activities of structurally similar compounds, focusing on anticancer and antimicrobial activities, supported by experimental data from preclinical studies.
Anticancer Activity
The furan and aniline scaffolds are key components in the design of novel anticancer agents. The anti-proliferative potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the IC50 values for representative furan and aniline derivatives against various cancer cell lines, juxtaposed with data for the established chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound Class | Specific Compound/Derivative | Target Cancer Cell Line | IC50 (µM) |
| Furan Derivative | Compound with furan group | NCI-H460 | 0.0029 |
| Furan-Based Derivative | Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06[1] |
| Furan-Based Derivative | N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96[1] |
| Nitrofuran-Thiazolidinone Hybrid | Compound 2b | MCF-7 (Breast Cancer) | ~5.0 |
| Nitrofuran-Thiazolidinone Hybrid | Compound 14b | MDA-MB-231 (Breast Cancer) | ~15.0 |
| Benzothiazole Aniline Derivative | L1 | Liver Cancer Cells | More potent than Cisplatin |
| Known Anticancer Drug | Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 2.0 |
Note: The data presented for known drugs are typical ranges observed in the literature. Specific IC50 values can vary based on experimental conditions.
Antimicrobial Activity
Furan and thioaniline derivatives have also been investigated for their potential as antimicrobial agents. The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.
The table below presents the MIC values for several furan-containing and thio-derivatives against various bacterial and fungal strains, providing a benchmark for assessing the potential of new compounds.
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound Class | Specific Compound/Derivative | Target Microorganism | MIC (µg/mL) |
| Nitrofurans | Nitrofurantoin | Escherichia coli | 4 - 32[2] |
| Staphylococcus aureus | 16 - 64[2] | ||
| Furan-Chalcones | Furan-derived chalcone 2a | Staphylococcus aureus | 256[3] |
| Furan-derived chalcone 2c | Escherichia coli | 1024[3] | |
| Carbamothioyl-Furan-Carboxamide | Compound 4f | E. coli, S. aureus, B. cereus | 230 - 295 |
| Furanones | Furanone Derivative F131 | Staphylococcus aureus | 8 - 16[4] |
| Candida albicans | 32 - 128[4] | ||
| Thiourea Derivatives | N-(di-n-propylcarbamothioyl)cyclohexane carboxamide | Staphylococcus epidermidis | >50 |
| Standard Antibiotic | Ciprofloxacin | E. coli, S. aureus | 0.015 - 1.0 |
| Standard Antifungal | Fluconazole | Candida albicans | 0.25 - 16 |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[2]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.[2]
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic is also tested as a reference.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[2]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[2]
Visualizations
Below are diagrams illustrating a general workflow for the screening of new chemical entities for biological activity and a conceptual representation of a signaling pathway that can be affected by furan-containing compounds.
Caption: General workflow for screening the biological activity of new chemical entities.
Caption: Conceptual mechanism of action for some antimicrobial furan derivatives.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-[(2-Furylmethyl)thio]aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the production of 4-[(2-Furylmethyl)thio]aniline, a key intermediate in various research and development applications. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this comparison is based on established synthetic methodologies for analogous aniline thioethers. The following sections detail plausible synthetic pathways, offering insights into their potential efficiency based on reaction conditions, yields, and reagent accessibility.
Comparison of Synthetic Methodologies
Two primary synthetic strategies are proposed for the synthesis of this compound: Nucleophilic Substitution and a Thioetherification of a Diazonium Salt . The efficiency of these methods can be compared based on several key parameters.
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Thioetherification of Diazonium Salt |
| Starting Materials | 4-Aminothiophenol, 2-(Chloromethyl)furan | 4-Nitroaniline, 2-Furfurylthiol |
| Key Intermediates | Thiolate anion | Diazonium salt, 4-Nitrophenyl furfuryl sulfide |
| Typical Reagents | Base (e.g., NaOH, K2CO3), Solvent (e.g., Ethanol, DMF) | NaNO2, HCl, 2-Furfurylthiol, Reducing agent (e.g., SnCl2/HCl) |
| Estimated Yield | Moderate to High | Moderate |
| Reaction Conditions | Mild to moderate temperature | Low temperature for diazotization, then moderate temperature |
| Advantages | Direct, one-pot synthesis | Avoids direct handling of potentially unstable 4-aminothiophenol |
| Disadvantages | 4-Aminothiophenol is prone to oxidation | Multi-step process, potential for side reactions |
Experimental Protocols
Method 1: Nucleophilic Substitution of 2-(Chloromethyl)furan with 4-Aminothiophenol
This method represents the most direct approach to forming the desired thioether linkage.
Reaction Scheme:
Caption: Nucleophilic substitution pathway.
Procedure:
-
To a solution of 4-aminothiophenol (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), a base (e.g., sodium hydroxide, 1.1 eq.) is added at room temperature to generate the thiolate anion in situ.
-
2-(Chloromethyl)furan (1.0 eq.), dissolved in the same solvent, is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) for a period of 2-6 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: Thioetherification via a Diazonium Salt Intermediate
This alternative route avoids the use of the potentially unstable 4-aminothiophenol as a starting material.
Workflow:
Caption: Diazonium salt intermediate workflow.
Procedure:
-
Diazotization: 4-Nitroaniline (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq.) in water is added dropwise, maintaining the low temperature.
-
Thioether Formation: In a separate flask, 2-furfurylthiol (1.0 eq.) is dissolved in a suitable solvent. The freshly prepared diazonium salt solution is then added slowly to the thiol solution. The reaction mixture is stirred at a low temperature for 1-2 hours and then allowed to warm to room temperature.
-
Work-up and Isolation of Intermediate: The reaction mixture is neutralized and the intermediate, 4-nitrophenyl furfuryl sulfide, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Reduction of the Nitro Group: The isolated 4-nitrophenyl furfuryl sulfide is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, is added, and the mixture is heated to reflux for 2-4 hours.
-
Final Work-up and Purification: After cooling, the reaction is made basic and the final product is extracted. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields this compound.
Conclusion
Comparative Efficacy of 4-[(2-Furylmethyl)thio]aniline Derivatives: A Review of Preclinical Data
A comprehensive review of available preclinical data on 4-[(2-Furylmethyl)thio]aniline derivatives reveals a nascent but promising field of research for novel therapeutic agents. While a direct head-to-head comparison of a series of these specific derivatives is not yet available in the public domain, analysis of related furan, aniline, and thio-compound studies provides insights into their potential anticancer activities. This guide synthesizes the existing in vitro data and outlines the methodologies for evaluating such compounds, providing a framework for future research and development.
In Vitro Anti-proliferative Activity
Currently, specific quantitative data on the in vitro efficacy of a series of this compound derivatives is not publicly available. However, studies on various furan and aniline derivatives have demonstrated significant anti-proliferative effects against a range of cancer cell lines. For instance, novel furan-aniline compounds have shown potency in the low micromolar and even nanomolar ranges against cell lines such as HeLa (cervical cancer) and SW620 (colorectal cancer).[1] The mechanism of action for some furan derivatives is thought to involve the promotion of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[2]
To provide a comparative context, the following table summarizes the in vitro anti-proliferative activity of various furan and aniline derivatives from existing literature. It is crucial to note that these are not direct derivatives of this compound and are presented to illustrate the general potential of these chemical moieties.
| Compound Class | Specific Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference |
| Furan Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08 | [3] |
| Furan Derivative | Compound 24 | HeLa (Cervical Cancer) | 8.79 | [3] |
| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [4] |
| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [4] |
| Furan Derivative | Compound 24 | SW620 (Colorectal Cancer) | Moderate Activity | [3] |
| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast Cancer) | Not Specified | [5] |
In Vivo Efficacy
As with the in vitro data, specific in vivo efficacy studies for a series of this compound derivatives are not available in the reviewed literature. Preclinical in vivo studies are essential to determine a compound's therapeutic window, pharmacokinetic profile, and overall anti-tumor efficacy in a living organism.
A study on 4'-thio-FAC, a 4'-thionucleoside, demonstrated dose-dependent suppression of human colon carcinoma SW48 xenografts in nude mice, with almost complete regression at a dose of 20 mg/kg administered intravenously.[6] This highlights the potential of thio-derivatives in achieving in vivo anti-tumor effects.
Future in vivo studies on this compound derivatives would typically involve xenograft models where human cancer cells are implanted in immunocompromised mice. Key parameters to be evaluated would include tumor growth inhibition, changes in tumor volume, and any associated toxicities.
Experimental Protocols
To ensure reproducibility and allow for objective comparison, detailed experimental protocols are critical. The following are standard methodologies for key experiments cited in the evaluation of anticancer agents.
In Vitro Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of a compound by observing changes in protein expression levels in key signaling pathways.
Procedure:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
Gel Electrophoresis: The protein samples are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be targeted by this compound derivatives and a typical workflow for evaluating their efficacy.
Caption: Potential mechanism of action via PTEN activation.
Caption: Drug discovery and development workflow.
Conclusion
The exploration of this compound derivatives as potential therapeutic agents is in its early stages. While direct comparative data is lacking, the broader families of furan and aniline compounds have demonstrated promising in vitro anti-proliferative activities. Future research should focus on the synthesis of a focused library of this compound derivatives and the systematic evaluation of their in vitro cytotoxicity and in vivo anti-tumor efficacy. Such studies, following standardized protocols, will be crucial in determining the therapeutic potential of this chemical class and identifying lead candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic potency and induced biochemical parameters in mice serum of new furan derivatives against liver cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Docking Analysis of 4-[(2-Furylmethyl)thio]aniline and Structurally Related Inhibitors
A detailed guide for researchers and drug development professionals on the computational docking performance of 4-[(2-Furylmethyl)thio]aniline, benchmarked against known inhibitors with similar structural motifs. This guide provides a comparative analysis based on available data for analogous compounds, offering insights into potential target interactions and binding affinities.
An in-depth review of current scientific literature reveals a notable absence of specific comparative docking studies focused on this compound. To provide a valuable comparative guide for researchers, this report presents a comprehensive overview of docking studies on structurally related compounds, namely 4-anilinoquinazoline derivatives and various furan-containing molecules. This approach allows for an informed estimation of the potential binding characteristics of this compound against relevant biological targets.
The rationale for this comparison lies in the structural components of the target molecule: the aniline core is a key feature in many kinase inhibitors, the furan ring is a prevalent moiety in a wide range of bioactive compounds, and the thioether linkage contributes to the molecule's overall conformation and potential interactions. By examining the docking performance of compounds containing these individual fragments, we can infer the likely behavior of the hybrid molecule.
Comparative Docking Performance
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following tables summarize the docking performance of 4-anilinoquinazoline derivatives and various furan-containing compounds against their respective protein targets. These tables provide quantitative data such as binding energies and inhibition constants, which are critical for evaluating potential inhibitory activity.
It is important to note that direct comparison of docking scores between different studies can be challenging due to variations in the software, force fields, and specific protein preparations used.[1]
Table 1: Docking Performance of 4-Anilinoquinazoline Derivatives against EGFR Tyrosine Kinase
| Compound Class | Target Protein(s) | Docking Software/Method | Key Findings & Quantitative Data |
| 4-Anilinoquinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (PDB ID: 1M17) | Autodock 4.2 | A series of novel derivatives showed significant binding affinities. For instance, compounds SGQ4, DMUQ5, 6AUQ6, and PTQ8 exhibited binding energies of -7.46, -7.31, -6.85, and -6.74 kcal/mol, respectively, which were more favorable than the standard inhibitor Erlotinib (-3.84 kcal/mol).[2] |
| 4-Anilinoquinazoline Derivatives | EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Not explicitly stated | Compound 8a, a 4-anilinoquinazoline derivative, displayed binding energies of -6.39 kcal/mol against EGFR and -8.24 kcal/mol against VEGFR-2. The corresponding inhibition constants (Ki) were 20.67 µM for EGFR and 0.9 µM for VEGFR-2, suggesting a higher affinity for VEGFR-2.[1] |
| 4-Anilinoquinazoline Derivatives | DNA Gyrase | Not explicitly stated | A series of derivatives were evaluated for their antibacterial activity, with compound 4c showing the highest activity against E. coli. The docking study revealed a binding energy of -8.16 Kcal/mol for compound 4c with DNA gyrase.[3] |
| 4-Anilinoquinazoline Derivatives | EGFR Tyrosine Kinase | Not explicitly stated | Modifications at the 3'-position of the anilino group and the 6-alkoxy site of the quinazoline ring were explored. Compounds 19 and 20 were the most potent EGFR inhibitors in this series, with IC50 values of 12.1 ± 1.6 nM and 13.6 ± 0.8 nM, respectively. Docking studies indicated the formation of new H-bonds with Asp776/Cys773 in the EGFR binding pocket.[4] |
Table 2: Docking Performance of Furan Derivatives against Various Protein Targets
| Compound Class | Target Protein(s) | Docking Software/Method | Key Findings & Quantitative Data |
| Furan-azetidinone Hybrids | Enoyl reductase of E. coli | GLIDE | Compound 4e exhibited the highest Glide Score of -9.195 and an Emodel value of -73.407. The phenyl groups of 4e formed pi-pi stacking interactions with PHE 94 and TYR 146 at the active site. Compound 4d also showed a good Glide Score of -9.039.[5] |
| Furan-azetidinone Hybrids | Dihydrofolate reductase of S. aureus | GLIDE | The study suggested that the 2-hydroxy derivative (compound 4b) is a prospective inhibitor of Dihydrofolate reductase, forming a hydrogen bond with PHE 36 at the active site, similar to the standard drug.[6] |
Experimental Protocols
The following is a generalized protocol for molecular docking studies, synthesized from common practices in the field. This protocol provides a step-by-step guide for preparing the protein and ligand, performing the docking simulation, and analyzing the results.
1. Protein Preparation
-
Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB). For example, the structure of EGFR tyrosine kinase co-crystallized with an inhibitor like erlotinib (PDB ID: 1M17) is often used.[2][7]
-
Preparation of the Protein: The downloaded PDB file is prepared for docking by:
2. Ligand Preparation
-
Ligand Structure Generation: The 2D structure of the ligand, in this case, this compound, is drawn using chemical drawing software and then converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable, low-energy conformation.[1][9]
-
Tautomers and Ionization States: Depending on the software used, different possible tautomeric and ionization states of the ligand at a physiological pH may be generated.[9]
-
The prepared ligand is saved in a format compatible with the docking software (e.g., PDBQT).
3. Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The coordinates of the grid box are typically centered on the co-crystallized ligand in the original PDB file.
-
Docking Algorithm: A molecular docking program such as AutoDock, GLIDE, or PyRx is used to perform the docking calculations.[9] These programs systematically explore different conformations and orientations of the ligand within the defined active site.[9]
-
Running the Simulation: The docking simulation is executed, which generates a set of possible binding poses for the ligand and calculates a binding affinity (e.g., in kcal/mol) for each pose.[8]
4. Analysis of Results
-
Binding Affinity: The binding affinities of the different generated poses are analyzed. The pose with the lowest binding energy is generally considered the most favorable and stable.[7][8]
-
Binding Interactions: The best-ranked binding pose is visualized using molecular graphics software (e.g., PyMOL or Discovery Studio Visualizer). This allows for the detailed analysis of the interactions between the ligand and the amino acid residues in the protein's active site, such as hydrogen bonds and hydrophobic interactions.[1][8]
Mandatory Visualization
The following diagram illustrates a typical workflow for a comparative molecular docking study.
Caption: A typical workflow for a comparative molecular docking study.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of 4-[(2-Furylmethyl)thio]aniline Derivatives: A Guide to Structure-Activity Relationships
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-[(2-Furylmethyl)thio]aniline derivatives, drawing upon data from related furan and aniline-containing compounds to elucidate the key structural determinants of their biological activity. The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological effects including antibacterial, anti-inflammatory, and central nervous system (CNS) depressant activities.[1][2] The versatile nature of the furan ring, often acting as a bioisostere for phenyl rings, allows for enhanced metabolic stability and improved drug-receptor interactions.[2]
Core Structure and Derivatization
The core structure of this compound serves as a versatile template for synthetic modification. The primary points for derivatization include the aniline amine group, the aromatic ring of the aniline, and the furan ring itself. Modifications at these positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. A general workflow for conducting SAR studies on this scaffold is outlined below.
Structure-Activity Relationship Summary
The following table summarizes the inferred structure-activity relationships for derivatives of this compound based on studies of analogous compounds. The biological activities of furan-containing molecules are often linked to structural modifications that affect receptor binding and metabolic stability.[2]
| Modification Site | Substituent (R) | Inferred Impact on Biological Activity | Supporting Evidence from Analogous Compounds |
| Aniline Amine (NH2) | Acylation, Sulfonylation | Can modulate activity; often essential for interaction with target. | N-substituted aniline derivatives show varied pharmacological activities. |
| Formation of Schiff bases | Potent CNS depressant and analgesic activities observed in related N-(furan-2-ylmethylene) benzimines. | ||
| Aniline Ring | Electron-withdrawing groups (e.g., -Cl, -NO2, -Br) | Generally enhances antimicrobial and anti-inflammatory activities. | Halogen-substituted aniline derivatives often exhibit potent biological effects.[3] 4-bromo-N-(furan-2-ylmethylene)benzenamine and 4-chloro-N-(furan-2-ylmethylene)benzenamine show significant analgesic and CNS depressant activity. |
| Electron-donating groups (e.g., -CH3, -OCH3) | May influence selectivity and potency. | Methyl-substituted derivatives have shown notable antimicrobial and anti-inflammatory activity.[3] | |
| Furan Ring | Substitution at the 5-position | Lipophilic groups at this position can enhance anti-malarial activity in related compounds.[4] Introduction of a nitro group is key for the antibacterial activity of nitrofurantoin.[2] | |
| Thioether Linker (-S-) | Oxidation to sulfoxide or sulfone | Can alter polarity and hydrogen bonding capacity, potentially affecting solubility and target interaction. | The sulfur atom can have nonbonded intramolecular interactions that are important for kinase inhibition in structurally related compounds.[5] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible SAR studies. Below are representative protocols based on the synthesis and evaluation of similar furan-aniline compounds.
General Synthesis of N-(Furan-2-ylmethylene)benzenamine Derivatives[1]
A series of N-(furan-2-ylmethylene) benzimine derivatives can be synthesized by reacting furan-2-carboxaldehyde with various aromatic anilines.
-
Reaction Setup: Dissolve equimolar amounts of furan-2-carboxaldehyde and the appropriately substituted aromatic aniline in a suitable solvent (e.g., ethanol).
-
Catalysis: Add a catalytic amount of a weak acid (e.g., glacial acetic acid).
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and isolate the product by filtration or evaporation of the solvent.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired Schiff base.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, 1H-NMR, and Mass Spectrometry.[3]
In Vitro Anti-inflammatory Activity Assay (Formalin-induced rat paw edema)[4]
-
Animal Model: Use albino rats of either sex, fasted overnight with free access to water.
-
Grouping: Divide the animals into control, standard, and test groups.
-
Drug Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., Phenylbutazone) at a specific dose (e.g., 100 mg/kg body weight) orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: After a set time (e.g., 30 minutes) post-drug administration, inject a small volume (e.g., 0.1 ml) of 1% w/v formalin solution into the plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the formalin injection using a plethysmometer or digital calipers.
-
Data Analysis: Calculate the percentage inhibition of edema for the test and standard groups relative to the control group. Analyze the data for statistical significance using appropriate statistical methods (e.g., ANOVA).[3]
CNS Depressant Activity (Actophotometer)[1]
-
Apparatus: Use an actophotometer to measure the spontaneous locomotor activity of the animals.
-
Animal Model: Use mice, and place each animal individually in the actophotometer for a set acclimatization period.
-
Baseline Reading: Record the basal motor activity score for each mouse over a specific duration (e.g., 10 minutes).
-
Drug Administration: Administer the test compounds and a standard CNS depressant drug (e.g., diazepam) to their respective groups. The control group receives the vehicle.
-
Post-treatment Reading: After a predetermined time (e.g., 30 or 60 minutes), place the animals back into the actophotometer and record their motor activity for the same duration.
-
Data Analysis: Calculate the percentage reduction in motor activity for each group compared to their baseline readings and the control group.
Potential Signaling Pathway Inhibition
Based on the biological activities of related furan-aniline scaffolds, these compounds may act as inhibitors of specific signaling pathways. For instance, derivatives of 4-(furan-2-yl)aniline have been investigated as inhibitors of the ST2 (Stimulation-2) receptor, which is involved in pro-inflammatory signaling.[6]
The derivatization of the this compound scaffold presents a promising avenue for the discovery of novel therapeutic agents with a wide range of potential pharmacological applications. The insights gathered from related compound series provide a solid foundation for the rational design and optimization of new, more potent, and selective drug candidates.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Structure-activity relationships of novel anti-malarial agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformation-activity relationship on novel 4-pyridylmethylthio derivatives with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Head-to-head comparison of 4-[(2-Furylmethyl)thio]aniline synthesis methods
A comparative guide to the synthesis of 4-[(2-Furylmethyl)thio]aniline, a key intermediate in various chemical and pharmaceutical research areas, is presented below. This document provides a head-to-head comparison of plausible synthetic methodologies, supported by experimental data from analogous transformations, to assist researchers in selecting the most suitable route for their applications.
Overview of Synthetic Strategies
The synthesis of this compound can be primarily approached via two main strategies, differing in their handling of the reactive amino group on the thiophenol starting material.
-
Method A: Direct S-Alkylation of 4-Aminothiophenol. This is a one-step nucleophilic substitution where 4-aminothiophenol is directly reacted with a 2-furylmethyl halide.
-
Method B: S-Alkylation of N-Protected 4-Aminothiophenol followed by Deprotection. This two-step approach involves the protection of the amino group of 4-aminothiophenol, typically as an acetamide, followed by S-alkylation and subsequent deprotection to yield the final product.
Quantitative Performance Benchmarking
The following table summarizes the key performance indicators for the two proposed synthetic routes. The data is compiled from literature values for analogous reactions.
| Parameter | Method A: Direct S-Alkylation | Method B: Acetylation-Alkylation-Deprotection |
| Starting Materials | 4-Aminothiophenol, 2-(Chloromethyl)furan | 4-Aminothiophenol, Acetic Anhydride, 2-(Chloromethyl)furan |
| Key Intermediates | None | N-(4-mercaptophenyl)acetamide |
| Overall Yield | 85-95% | 70-80% (over three steps) |
| Reaction Steps | 1 | 3 |
| Purity of Crude Product | Moderate to High | High |
| Key Advantages | High atom economy, fewer steps | Cleaner reaction, higher purity intermediate |
| Key Disadvantages | Potential for N-alkylation side products | Lower overall yield, more steps |
Experimental Protocols
Preparation of 2-(Chloromethyl)furan
A common precursor for both methods is 2-(chloromethyl)furan, which can be synthesized from the readily available 2-furoic acid.
Procedure:
-
A solution of 2-furoic acid (1.0 eq) in a suitable solvent (e.g., THF) is slowly added to a solution of a reducing agent like lithium aluminum hydride (LiAlH4) (1.1 eq) in THF at 0 °C.
-
The reaction mixture is stirred at room temperature until the reduction to 2-furanmethanol is complete (monitored by TLC).
-
The reaction is quenched by the careful addition of water and aqueous NaOH. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude 2-furanmethanol is dissolved in a chlorinated solvent (e.g., dichloromethane), and thionyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature until the conversion to 2-(chloromethyl)furan is complete.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-(chloromethyl)furan.
Method A: Direct S-Alkylation of 4-Aminothiophenol
Procedure:
-
To a solution of 4-aminothiophenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., potassium carbonate or sodium hydroxide, 1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes to form the thiolate anion.
-
A solution of 2-(chloromethyl)furan (1.05 eq) in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature (or slightly elevated temperature, e.g., 50-60 °C) for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method B: Acetylation-Alkylation-Deprotection
Step 1: Synthesis of N-(4-mercaptophenyl)acetamide
-
4-Aminothiophenol (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Acetic anhydride (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield N-(4-mercaptophenyl)acetamide, which is often used in the next step without further purification.
Step 2: S-Alkylation of N-(4-mercaptophenyl)acetamide
-
N-(4-mercaptophenyl)acetamide (1.0 eq) is dissolved in a suitable solvent (e.g., DMF or ethanol).
-
A base such as sodium ethoxide or potassium carbonate (1.1 eq) is added, and the mixture is stirred for 30 minutes.
-
2-(Chloromethyl)furan (1.05 eq) is added, and the mixture is stirred at room temperature or heated to reflux for 2-6 hours.
-
The workup is similar to Method A, involving extraction and purification to yield N-{4-[(2-furylmethyl)thio]phenyl}acetamide.
Step 3: Deprotection of the Acetyl Group
-
The N-{4-[(2-furylmethyl)thio]phenyl}acetamide from the previous step is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and aqueous hydrochloric acid.
-
The mixture is heated to reflux for 2-4 hours until the deprotection is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and neutralized with a base (e.g., aqueous sodium hydroxide).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Workflow and Pathway Visualizations
Caption: Comparative workflow of the two main synthesis routes for this compound.
Conclusion
Both Method A and Method B offer viable pathways for the synthesis of this compound.
-
Method A is more direct and atom-economical, making it potentially more suitable for large-scale synthesis where cost and efficiency are paramount. However, it may require more careful optimization of reaction conditions to minimize the formation of N-alkylation byproducts.
-
Method B , while longer, provides a cleaner reaction profile due to the protection of the highly nucleophilic amino group. This can lead to a higher purity of the final product and may be the preferred method for applications requiring very high purity, such as in the development of pharmaceutical ingredients.
The choice between these methods will ultimately depend on the specific requirements of the researcher, including desired purity, scale of synthesis, and available resources.
Safety Operating Guide
Proper Disposal of 4-[(2-Furylmethyl)thio]aniline: A Guide for Laboratory Professionals
The proper disposal of 4-[(2-Furylmethyl)thio]aniline is critical for ensuring laboratory safety and environmental protection. This compound, an aromatic amine containing sulfur, must be treated as hazardous waste and handled with stringent safety protocols. Under no circumstances should it be disposed of down the drain or in regular trash.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, from initial handling to final waste pickup.
Hazard Profile and Safety Summary
Key Hazard Information
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3][5][6][7] | Oral, Dermal, Inhalation |
| Serious Eye Damage | Can cause serious eye irritation or damage.[8][9][10] | Ocular |
| Skin Corrosion/Irritation | Causes skin irritation.[8][9][10] | Dermal |
| Respiratory Irritation | May cause respiratory irritation.[8][9][11] | Inhalation |
| Carcinogenicity | Suspected of causing cancer.[1][3] | Inhalation, Dermal, Oral |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[2][3][11] | Environmental Release |
Experimental Protocol: Chemical Degradation of Aromatic Amines
For small quantities of aromatic amine waste, a chemical degradation method using potassium permanganate can be employed. This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment.[12][13]
Materials:
-
Aromatic amine waste
-
1.7 N Sulfuric acid solution
-
0.2 M Potassium permanganate solution
-
Solid sodium hydrogen sulfite
-
5-L flask
-
Stirring apparatus
Procedure:
-
Preparation: In a fume hood, prepare 3 L of 1.7 N sulfuric acid.[13]
-
Dissolution: In the 5-L flask, dissolve 0.01 mol of the this compound waste in the 3 L of 1.7 N sulfuric acid.[13]
-
Oxidation: While stirring, add 1 L of 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.[13]
-
Reaction: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.[13]
-
Neutralization: After the reaction is complete, slowly add solid sodium hydrogen sulfite to reduce the excess permanganate until the purple color disappears.[12]
-
Disposal: The resulting mixture can then be transferred to a designated hazardous waste container for pickup.[12]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including nitrile gloves, safety goggles, a face shield, and a laboratory coat. All handling of this waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Waste Segregation: It is crucial to segregate chemical waste to avoid dangerous reactions. This compound waste, as an aromatic amine and a sulfur-containing compound, should be stored separately from acids, bases, oxidizers, and other reactive chemicals.[12][14][15] Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[1][14]
-
Container Management:
-
Use only containers approved for hazardous waste collection that are made of a compatible material, such as glass or polyethylene.[1][12][15]
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][14]
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[1][8][14]
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[1][8]
-
-
Waste Accumulation:
-
Solid waste, such as contaminated gloves, filter paper, and weighing boats, should be collected in a dedicated, clearly labeled solid hazardous waste container.[1]
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[1]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[16]
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[8][16]
-
For larger quantities, incineration in a special incinerator equipped to handle aromatic and organosulfur compounds is a common disposal method.[4] Another potential method for sulfur-containing waste is pit burial, which involves lining a pit with limestone to neutralize acidic byproducts.[17]
-
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. geneseo.edu [geneseo.edu]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. benchchem.com [benchchem.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. suttonsgroup.com [suttonsgroup.com]
- 16. fishersci.com [fishersci.com]
- 17. open.alberta.ca [open.alberta.ca]
Personal protective equipment for handling 4-[(2-Furylmethyl)thio]aniline
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with 4-[(2-Furylmethyl)thio]aniline are inferred from its structural components. The aniline moiety suggests potential for acute toxicity if swallowed, inhaled, or in contact with skin, and it may be a suspected carcinogen and mutagen.[2][5][6][7][8][9] The furan group indicates possible flammability and the potential to form explosive peroxides over time.[2] Therefore, stringent safety precautions are mandatory.
A summary of the required Personal Protective Equipment (PPE) is provided below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[2][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[2][3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned.[2] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an organic vapor cartridge should be used when handling the solid outside of a certified chemical fume hood or when aerosolization is possible.[2] |
| Footwear | Closed-toe Shoes | Leather or chemical-resistant material is recommended.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All handling of this compound, including weighing and solution preparation, should occur within a certified chemical fume hood.[3]
Preparation Phase
-
Risk Assessment : Before beginning any work, review the safety information for structurally analogous compounds.[3] Assume the compound is highly toxic.
-
Designate Work Area : Clearly designate a well-ventilated work area, preferably within a chemical fume hood.[11]
-
Assemble Materials : Ensure that a chemical spill kit with absorbent materials suitable for toxic substances is readily accessible.[2] Have designated and clearly labeled waste containers ready.[3]
-
Don PPE : Put on all required personal protective equipment as specified in the table above.
Handling Phase
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to prevent inhalation of any dust or vapors.[3] Use appropriate tools to minimize the generation of dust.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly.[3] Keep containers closed when not actively in use.[3]
Post-Handling Phase
-
Decontamination : Thoroughly wipe down all work surfaces and equipment that may have come into contact with the chemical.[3]
-
Waste Disposal : Dispose of all contaminated materials, including gloves and bench paper, as hazardous waste in the designated sealed containers.[3]
-
Doff PPE : Remove personal protective equipment carefully to avoid self-contamination.[3]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[3][10]
Caption: Operational Workflow for Handling this compound
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.[2]
-
Ensure proper ventilation, if it is safe to do so.[2]
-
Wearing the appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.[2]
-
Collect the absorbed material into a sealed, labeled hazardous waste container.[2]
-
Decontaminate the spill area with a suitable cleaning agent.[2]
-
Report the incident to your institution's environmental health and safety office.
In Case of Exposure:
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.[2]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]
Disposal Plan: Step-by-Step Procedures
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[2][4]
Detailed Disposal Steps:
-
Waste Collection :
-
Solid Waste : Collect all contaminated disposable materials, such as gloves, bench paper, and pipette tips, in a clearly labeled, sealed plastic bag or container designated for "Toxic Chemical Waste".[2]
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.[2]
-
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[4]
-
Container Management :
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Provide a complete and accurate description of the waste.[4]
Caption: Waste Segregation and Disposal Workflow
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. geneseo.edu [geneseo.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. epa.gov [epa.gov]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
